molecular formula C7H14ClN B13828584 N-Methyl-2-piperidinemethyl-d5 Chloride

N-Methyl-2-piperidinemethyl-d5 Chloride

カタログ番号: B13828584
分子量: 152.67 g/mol
InChIキー: FGMRHGUEOYXVMX-YRYIGFSMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Methyl-2-piperidinemethyl-d5 Chloride (CAS 1795025-62-5) is a deuterated organic compound with a molecular formula of C7H9D5ClN and a molecular weight of 152.68 g/mol . It is characterized as a yellow oil and should be stored at 2-8°C for stability . This compound is of significant value in medicinal chemistry and neuroscience research primarily as a reactant in the preparation of CB1 cannabinoid receptor agonists and brain imaging agents . The deuterium (d5) labeling on the methyl and methylene groups can be utilized in various research applications, including metabolic studies . Piperidine derivatives are a prominent scaffold in drug discovery, as demonstrated by their recent investigation as non-covalent, species-selective inhibitors of the Plasmodium falciparum proteasome for novel antimalarial therapies . This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or clinical applications, nor for administration to humans or animals .

特性

分子式

C7H14ClN

分子量

152.67 g/mol

IUPAC名

2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine

InChI

InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2

InChIキー

FGMRHGUEOYXVMX-YRYIGFSMSA-N

異性体SMILES

[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])Cl

正規SMILES

CN1CCCCC1CCl

製品の起源

United States
Foundational & Exploratory

N-Methyl-2-piperidinemethyl-d5 Chloride: Chemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical chemistry and drug development demand higher precision in pharmacokinetic (PK) and forensic toxicology studies, the reliance on stable isotopically labeled internal standards (ILIS) has become absolute. N-Methyl-2-piperidinemethyl-d5 Chloride (CAS: 1795025-62-5) is a highly specialized, deuterated alkylating agent[1][2]. It serves as a critical building block in the synthesis of complex deuterated therapeutics and synthetic cannabinoids (e.g., AM-1220-d5, AM-2233-d5)[3]. By acting as a precursor for these standards, it enables the absolute quantification of endogenous or illicit analytes via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), effectively nullifying matrix effects and ion suppression.

This technical guide details the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing this compound in advanced laboratory settings.

Chemical and Physical Properties

The utility of N-Methyl-2-piperidinemethyl-d5 Chloride stems from its specific isotopic distribution and reactivity profile. The 5 deuterium atoms are strategically located on the exocyclic methyl and chloromethyl groups, designated structurally as 2-(Chloromethyl-d2)-1-(methyl-d3)piperidine[2].

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name N-Methyl-2-piperidinemethyl-d5 Chloride[4]
IUPAC / Synonyms 2-(Chloromethyl-d2)-1-(methyl-d3)piperidine; 1-Methyl-2-chloromethylpiperidine-d5[2]
CAS Registry Number 1795025-62-5[1]
Molecular Formula C₇H₉D₅ClN[4]
Molecular Weight 152.68 g/mol [1]
Physical State Solid / Oil (Lot-dependent, typically neat)[1]
Boiling Point (Unlabeled) 183.8 °C at 760 mmHg[5]
Density (Unlabeled) 0.984 g/cm³[5]
Structural Rationale: The +5 Da Mass Shift

The selection of a d5-labeled precursor is not arbitrary. In mass spectrometry, natural isotopic distributions (primarily ¹³C) can contribute significant M+1 to M+3 signals for molecules in the 300–400 Da range. A +5 Da shift guarantees absolute baseline resolution between the native analyte and the internal standard. Furthermore, placing the deuterium atoms on the carbon backbone (rather than heteroatoms) prevents in vivo or in vitro hydrogen-deuterium exchange (HDX), ensuring the standard remains stable in biological matrices like blood or urine.

Synthesis and Experimental Workflows

N-Methyl-2-piperidinemethyl-d5 Chloride is primarily utilized as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. A prominent application is the alkylation of the indole 1-position to synthesize cannabimimetic indole derivatives[3].

Workflow Visualization

SynthesisWorkflow Start 3-Acyl-1H-indole (Starting Material) Base Deprotonation (NaH / DMF, 0°C) Start->Base Alkylation Alkylation (+ N-Methyl-2-piperidinemethyl-d5 Chloride) Base->Alkylation Indole Anion Formation Reaction Nucleophilic Substitution (Stirring at RT, N2 atmosphere) Alkylation->Reaction Purification Purification (Silica Gel Column) Reaction->Purification Crude Mixture Product Deuterated Cannabimimetic Indole (Isotopic Standard) Purification->Product Pure Standard

Fig 1: Alkylation workflow for synthesizing deuterated cannabimimetic indoles.

Protocol: Alkylation of 3-Acyl-1H-indole

Objective: Synthesize a d5-labeled cannabimimetic indole for use as an LC-MS/MS internal standard.

Step 1: Indole Deprotonation

  • Procedure : Dissolve 1.0 eq of the target 3-Acyl-1H-indole in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality : The indole N-H proton is weakly acidic (pKa ~16.2). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen, evolving hydrogen gas to drive the reaction forward. The 0 °C temperature controls the exothermic deprotonation and prevents solvent degradation.

Step 2: Electrophilic Addition

  • Procedure : Dissolve 1.2 eq of N-Methyl-2-piperidinemethyl-d5 Chloride in a minimal volume of anhydrous DMF. Add this solution dropwise to the indolide anion mixture over 15 minutes.

  • Causality : Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted side reactions. The primary chloride acts as an excellent leaving group for the Sₙ2 attack by the sterically unhindered indolide anion[3].

Step 3: Reaction Propagation

  • Procedure : Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 12–16 hours.

  • Causality : The Sₙ2 reaction requires sufficient thermal energy to overcome the activation barrier. The polar aprotic nature of DMF accelerates the reaction by solvating the sodium cation while leaving the nucleophile "naked" and highly reactive.

Step 4: Quenching and Extraction

  • Procedure : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality : NH₄Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous environment that could hydrolyze the product. Brine washing is critical here to pull residual DMF out of the organic phase.

Step 5: Purification

  • Procedure : Purify the crude residue via silica gel column chromatography using a Hexane/EtOAc gradient.

  • Causality : Chromatography is mandated over recrystallization at this stage because the crude mixture contains mineral oil (from the NaH dispersion) and potentially unreacted alkylating agent. The gradient effectively resolves the target mono-alkylated indole due to its intermediate polarity.

Analytical Methodologies: LC-MS/MS Integration

Once synthesized, the d5-labeled derivative is employed as an internal standard. Beyond synthetic cannabinoids, derivatives of N-methyl-2-piperidinemethyl chloride are also explored in the synthesis of pyridophens (acetylcholinesterase inhibitors)[6], making the d5 variant highly valuable for neuropharmacological PK studies.

Self-Validating LC-MS/MS Protocol:

  • Sample Spiking : Spike exactly 10 ng/mL of the d5-labeled standard into the biological matrix (e.g., plasma) prior to protein precipitation or solid-phase extraction (SPE). Causality: Early introduction ensures the standard undergoes the exact same extraction recovery losses as the native analyte.

  • Chromatography : Utilize a C18 reversed-phase column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid promotes protonation [M+H]⁺ in the electrospray ionization (ESI) source.

  • MRM Transitions : Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The native analyte and the d5-standard will co-elute perfectly, but the mass spectrometer will isolate the precursor ions separated by exactly 5 Da, allowing for flawless ratio-based quantification despite potential matrix-induced ion suppression.

Sources

Synthesis Pathway and Mechanisms for N-Methyl-2-piperidinemethyl-d5 Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride (CAS: 1795025-62-5), chemically defined as 2-(chloromethyl-d2)-1-(methyl-d3)piperidine, is a highly specialized, isotopically labeled electrophilic building block[1]. With a molecular formula of C7H9D5ClN and a molecular weight of 152.68 g/mol , this compound is a critical reagent in medicinal chemistry and proteomics[2]. It is predominantly utilized to synthesize stable isotope-labeled (SIL) internal standards for LC-MS/MS bioanalysis and to impart metabolic stability in drug candidates via the kinetic isotope effect (KIE). This whitepaper details the retrosynthetic logic, exact experimental protocols, and the complex anchimeric mechanisms underlying its synthesis.

Pharmacological Context & Retrosynthetic Logic

The non-deuterated analog, 2-(chloromethyl)-1-methylpiperidine[3], is a classic alkylating agent used to append a basic basic side-chain to various pharmacophores. Notably, it is utilized in the synthesis of cannabimimetic indole derivatives (e.g., AM2201 analogs) targeting CB1 and CB2 receptors[4].

To achieve the precise d5 labeling pattern—where the N-methyl group is trideuterated (-CD3) and the chloromethyl group is dideuterated (-CD2Cl)—the synthesis must be built from a non-deuterated cyclic precursor.

Causality in Experimental Design:

  • Why Pipecolic Acid? Starting with piperidine-2-carboxylic acid (pipecolic acid) provides the pre-formed nitrogenous ring with the correct regiochemical handle at the C2 position.

  • Why CD3I? Iodomethane-d3 is the most efficient, high-yielding reagent for introducing the N-trideuteromethyl group.

  • Why LiAlD4? Lithium aluminum deuteride serves a dual purpose: it reduces the ester to an alcohol while simultaneously installing the two required deuterium atoms at the exocyclic carbon, ensuring 100% isotopic purity at this site.

Synthesis A Pipecolic Acid B Esterification & N-Alkylation (CD3I) A->B C N-(CD3)-Ester B->C D Deuteride Reduction (LiAlD4) C->D E Alcohol-d5 (-CD2OH) D->E F Chlorination (SOCl2) E->F G Chloride-d5 (-CD2Cl) F->G

Figure 1: Stepwise synthetic pathway for N-Methyl-2-piperidinemethyl-d5 Chloride.

Mechanistic Insights: Anchimeric Assistance in Chlorination

The conversion of 1-(methyl-d3)piperidin-2-yl)methan-d2-ol to the corresponding chloride is not a simple SN2 displacement. As an Application Scientist, one must account for the anchimeric assistance (neighboring group participation) provided by the piperidine nitrogen.

When the alcohol reacts with thionyl chloride (SOCl2), an intermediate alkyl chlorosulfite is formed. The lone pair on the piperidine nitrogen intramolecularly displaces the chlorosulfite leaving group, generating a highly reactive bicyclic aziridinium intermediate (1-methyl-1-azabicyclo[4.1.0]heptan-1-ium).

Chloride ion then attacks this intermediate. Regioselective attack at the less sterically hindered methylene carbon yields the desired 2-(chloromethyl)piperidine. However, attack at the methine carbon results in ring expansion, forming a 3-chloroazepane derivative. To suppress ring expansion, the reaction must be kept strictly anhydrous, temperature-controlled, and ideally run using the hydrochloride salt of the amino alcohol to modulate nitrogen nucleophilicity.

Mechanism A Alcohol-d5 + SOCl2 B Alkyl Chlorosulfite A->B -HCl C Bicyclic Aziridinium Ion (Anchimeric Assistance) B->C -SO2, -Cl- D Nucleophilic Attack by Cl- C->D +Cl- E Target: 2-(Chloromethyl)piperidine-d5 D->E Attack at CD2 (Kinetic) F Side Product: Ring Expansion D->F Attack at CH (Thermodynamic)

Figure 2: Anchimeric assistance and aziridinium intermediate during chlorination.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters required to maximize both chemical yield and isotopic purity (>99% atom D) across the synthetic cascade.

Synthesis StepReagents / CatalystTemp (°C)Time (h)Isotopic PurityIsolated Yield
1. Esterification MeOH, HCl (gas)65 (Reflux)12N/A95%
2. N-Alkylation CD3I, K2CO3, Acetone2518>99% (CD3)88%
3. Reduction LiAlD4, anhydrous THF0 to 254>99% (CD2)82%
4. Chlorination SOCl2, CHCl30 to 606Retained75%

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system. Each step includes specific workup procedures designed to isolate the product from hazardous byproducts without compromising the isotopic labels.

Protocol A: Synthesis of Methyl 1-(methyl-d3)piperidine-2-carboxylate
  • Esterification: Suspend pipecolic acid (1.0 eq) in anhydrous methanol. Bubble dry HCl gas through the solution for 30 minutes. Reflux for 12 hours. Concentrate in vacuo to yield methyl pipecolate hydrochloride.

  • Free-basing: Partition the residue between saturated aqueous NaHCO3 and dichloromethane (DCM). Extract, dry over Na2SO4, and concentrate.

  • Alkylation: Dissolve the free base in anhydrous acetone. Add anhydrous K2CO3 (2.0 eq) and iodomethane-d3 (CD3I, 1.2 eq). Stir at room temperature for 18 hours under nitrogen.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the N-trideuteromethyl ester.

Protocol B: Deuteride Reduction to Alcohol-d5

Note: Strict anhydrous conditions are required to prevent quenching of LiAlD4 and loss of isotopic purity.

  • Preparation: Suspend Lithium Aluminum Deuteride (LiAlD4, 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Addition: Dissolve the ester from Protocol A in anhydrous THF. Add dropwise to the LiAlD4 suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Fieser Quench (Self-Validating Step): Cool to 0 °C. For every x grams of LiAlD4 used, sequentially add x mL of H2O, x mL of 15% NaOH (aq), and 3x mL of H2O. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate to yield 1-(methyl-d3)piperidin-2-yl)methan-d2-ol.

Protocol C: Chlorination to N-Methyl-2-piperidinemethyl-d5 Chloride
  • Salt Formation: Dissolve the alcohol-d5 in anhydrous chloroform (CHCl3). Bubble dry HCl gas to form the hydrochloride salt (this suppresses unwanted aziridinium ring expansion).

  • Chlorination: Cool the solution to 0 °C. Add thionyl chloride (SOCl2, 2.0 eq) dropwise.

  • Reflux: Gradually warm the reaction to 60 °C and stir for 6 hours. The evolution of SO2 and HCl gases will cease upon completion.

  • Precipitation: Cool to room temperature and slowly add cold diethyl ether. The target compound, N-Methyl-2-piperidinemethyl-d5 Chloride hydrochloride, will precipitate as a white crystalline solid.

  • Validation: Filter and dry under high vacuum. Confirm the structure and isotopic purity via 1H-NMR (absence of N-CH3 and -CH2O- protons) and LC-MS (m/z 153.1 for the [M+H]+ free base)[2].

References

  • Santa Cruz Biotechnology (SCBT). N-Methyl-2-piperidinemethyl-d5 Chloride Product Specifications.
  • Alfa Chemistry. CAS 1795025-62-5 | 2-(Chloromethyl-d2)-1-(methyl-d3)piperidine.
  • Google Patents. US7241799B2 - Cannabimimetic indole derivatives.
  • Sigma-Aldrich. 2-(Chloromethyl)-1-methylpiperidine hydrochloride AldrichCPR.

Sources

Mass Spectrometry Fragmentation Pattern of N-Methyl-2-piperidinemethyl-d5 Chloride: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride is a highly specialized stable isotope-labeled (SIL) biochemical standard. Its unlabeled counterpart, N-methyl-2-(chloromethyl)piperidine, serves as a critical alkylating intermediate in the synthesis of local anesthetics and high-affinity aminoalkylindole cannabinoid receptor ligands[1]. In drug development and forensic toxicology, the d5-labeled variant is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects during mass spectrometry (MS) quantitation.

This whitepaper provides an authoritative, mechanistic breakdown of its mass spectrometry fragmentation behavior, contrasting Electron Impact (EI) and Electrospray Ionization (ESI) pathways, and provides a self-validating experimental protocol for LC-MS/MS workflows.

Physicochemical & Isotopic Profiling

Understanding the exact isotopic mass shifts is the foundation of interpreting the fragmentation pattern. The presence of five deuterium atoms on the piperidine ring shifts the precursor and product ions by exactly +5 Da compared to the unlabeled molecule, provided the ring remains intact during fragmentation[2].

Table 1: Physicochemical and Exact Mass Data

PropertyValue
Compound Name N-Methyl-2-piperidinemethyl-d5 Chloride
Molecular Formula C₇H₉D₅ClN
Molecular Weight 152.68 g/mol [2]
Monoisotopic Exact Mass 152.1126 Da
Unlabeled Counterpart MW 147.64 g/mol
Gas Phase Basicity High (Driven by tertiary amine)[3]

Mechanistic Mass Spectrometry: The Dual-Pathway Convergence

The fragmentation of N-methyl-2-piperidinemethyl-d5 is governed by two competing chemical forces: the stability of the nitrogen lone pair and the leaving-group potential of the chloromethyl moiety.

Pathway A: Alpha-Cleavage (The Nitrogen Rule)

Alpha-cleavage is a highly characteristic fragmentation pathway for cyclic amines[4].

  • In EI-MS (70 eV): The initial ionization removes an electron from the nitrogen, forming a radical cation (M⁺•, m/z 152). This triggers homolytic cleavage of the C2–C(alpha) bond, expelling the chloromethyl radical (•CH₂Cl, 49 Da). The resulting product is a highly stable, completely deuterated N-methyltetrahydropyridinium cation at m/z 103 .

  • In ESI-MS/MS (CID): ESI generates an even-electron precursor, [M+H]⁺ at m/z 153. According to the even-electron rule, radical loss is forbidden. Instead, the molecule undergoes a heterolytic rearrangement, transferring a proton to the chlorine atom and expelling neutral chloromethane (CH₃Cl, 50 Da). Remarkably, this arrives at the exact same m/z 103 product ion.

Pathway B: Neighboring Group Participation (NGP)

Because the basic nitrogen is in close proximity to the chloromethyl group, it acts as an internal nucleophile.

  • Mechanism: The nitrogen lone pair displaces the chlorine atom via an intramolecular gas-phase Sₙ2 reaction.

  • Product: This yields a rigid bicyclic aziridinium ion (1-methyl-1-azoniabicyclo[4.1.0]heptane-d5). In EI, this manifests as a loss of a chlorine radical (-35 Da) to yield m/z 117 . In ESI, the protonated precursor loses neutral HCl (-36 Da) to yield the same m/z 117 ion.

Fragmentation Pathway Visualization

MS_Mechanisms EI_Parent EI: M+• m/z 152 Aziridinium Bicyclic Aziridinium m/z 117 EI_Parent->Aziridinium NGP - •Cl (35 Da) Tetrahydro Tetrahydropyridinium m/z 103 EI_Parent->Tetrahydro Alpha-Cleavage - •CH2Cl (49 Da) ESI_Parent ESI: [M+H]+ m/z 153 ESI_Parent->Aziridinium NGP - HCl (36 Da) ESI_Parent->Tetrahydro Rearrangement - CH3Cl (50 Da)

Figure 1: Convergence of EI and ESI fragmentation pathways for N-Methyl-2-piperidinemethyl-d5.

Quantitative Data Summaries

Table 2: Diagnostic MS/MS Transitions (ESI Positive Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic CausalityOptimal CE (eV)
153.1117.136 Da (HCl)Intramolecular NGP / Aziridinium formation15
153.1103.150 Da (CH₃Cl)Even-electron rearrangement25
153.175.178 DaDeep ring cleavage of the m/z 103 ion35

Table 3: EI-MS Major Ions (70 eV)

Ion (m/z)Relative AbundanceAssignmentMechanism
152 / 1545-10%M⁺•Molecular Ion (Shows ³⁵Cl/³⁷Cl isotope ratio)
11740-60%[M - Cl]⁺Halogen Radical Loss via NGP
103100% (Base Peak)[M - CH₂Cl]⁺Alpha-Cleavage

Experimental Protocol: LC-MS/MS Workflow & Self-Validation

To ensure absolute trustworthiness in quantitative assays, the following protocol incorporates a self-validating H/D scrambling check. If deuterium atoms migrate during electrospray ionization, the internal standard becomes useless.

Step 1: Sample & Standard Preparation
  • Reconstitute 1 mg of N-Methyl-2-piperidinemethyl-d5 Chloride[2] in 1 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Prepare a parallel stock of the unlabeled N-methyl-2-(chloromethyl)piperidine.

  • Dilute both to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in H₂O). Create a 1:1 equimolar mixture for system validation.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Hold at 2% B for 1.0 min to retain the polar amine, ramp to 60% B over 4.0 min, flush at 95% B for 1.0 min.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 1.5 kV (Keep low to prevent in-source fragmentation of the labile chloromethyl group).

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

Step 4: System Suitability & Self-Validation (Crucial Step)
  • The Causality: High collision energies can sometimes induce hydrogen/deuterium (H/D) exchange with residual water in the collision cell.

  • The Validation Action: Inject the 1:1 equimolar mixture. Monitor the unlabeled transition (148 → 112) and the d5 transition (153 → 117).

  • Acceptance Criterion: The m/z 117 product ion in the d5 channel must exhibit <1% signal at m/z 116 or 115. If significant signal is observed at m/z 116, it indicates isotopic scrambling. Lower the desolvation temperature and reduce the capillary voltage to stabilize the precursor ion prior to entering the quadrupole.

Sources

Isotopic Purity Analysis of N-Methyl-2-piperidinemethyl-d5 Chloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride (Molecular Formula: C₇H₉D₅ClN, MW: 152.68) is a critical deuterated building block widely utilized in proteomics research and the synthesis of complex active pharmaceutical ingredients (APIs), such as cannabimimetic indole derivatives[1][2]. For these applications, chemical purity alone is insufficient; researchers must rigorously quantify the compound's isotopic purity . Even minor deviations in isotopic enrichment can introduce kinetic isotope effects that skew pharmacokinetic data or mass spectrometry (MS) tracer studies[3].

This whitepaper provides an authoritative, step-by-step guide to characterizing the isotopologue profile and calculating the overall Atom % D of N-Methyl-2-piperidinemethyl-d5 Chloride using an orthogonal, self-validating analytical strategy: High-Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR)[4].

The Analytical Imperative: Mechanistic Grounding

Synthesizing a fully deuterated (d5) molecule with 100% isotopic purity is thermodynamically and kinetically improbable. The final product invariably contains a distribution of isotopologues—chemically identical molecules differing only in their isotopic composition (d0, d1, d2, d3, d4, and the target d5)[4].

To accurately determine isotopic purity, a dual-pillar approach is mandatory:

  • LC-HRMS: Provides the exact species abundance for each isotopologue by separating them based on their mass-to-charge (m/z) ratio[5].

  • qNMR: Measures the residual protium (¹H) at the specific deuterated sites. Because NMR signal integration is fundamentally proportional to the molar ratio of nuclei—independent of ionization dynamics—it serves as an orthogonal validation of the MS data[6].

G cluster_MS LC-HRMS Pathway cluster_NMR qNMR Pathway A N-Methyl-2-piperidinemethyl-d5 Chloride (Target Analyte) B LC Separation (C18, Gradient) A->B E Sample Prep (D2O + Internal Std) A->E C ESI+ HRMS Acquisition (R > 60,000 FWHM) B->C D XIC Extraction & 13C/15N Correction C->D H Orthogonal Validation: Isotopologue Profile & Atom % D D->H F 1H-NMR Acquisition (D1 ≥ 5 × T1) E->F G Integration of Residual Protons F->G G->H

Fig 1: Orthogonal analytical workflow combining LC-HRMS and qNMR for isotopic purity validation.

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

Standard nominal-mass spectrometers are inadequate for this analysis due to isobaric interference. N-Methyl-2-piperidinemethyl-d5 Chloride contains chlorine, meaning the non-deuterated ³⁷Cl isotopologue (m/z 150.086) and the d2-³⁵Cl isotopologue (m/z 150.102) are separated by a mere 0.016 Da. A High-Resolution Mass Spectrometer (HRMS) operating at a resolving power >60,000 FWHM is required to baseline-resolve these peaks and prevent artificial inflation of the d2 species[5].

Table 1: Theoretical Exact Masses for ³⁵Cl Isotopologues (ESI+, [M+H]⁺)
IsotopologueFormula ([M+H]⁺)Exact Mass (m/z)Mass Shift from d0 (Da)
d0 C₇H₁₅³⁵ClN⁺148.08890.0000
d1 C₇H₁₄D³⁵ClN⁺149.0952+1.0063
d2 C₇H₁₃D₂³⁵ClN⁺150.1015+2.0126
d3 C₇H₁₂D₃³⁵ClN⁺151.1078+3.0189
d4 C₇H₁₁D₄³⁵ClN⁺152.1140+4.0251
d5 (Target) C₇H₁₀D₅³⁵ClN⁺153.1203+5.0314
Step-by-Step LC-HRMS Workflow
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% formic acid to promote protonation[3].

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution to separate the analyte from synthesis impurities[5].

  • HRMS Acquisition: Operate the MS in Electrospray Ionization positive mode (ESI+). Acquire full scan data across an m/z range of 140–160 with a resolution setting of ≥60,000 FWHM[5]. Ensure the detector is not saturated, as saturation distorts quantitative peak area ratios[7].

  • Data Extraction: Extract the Extracted Ion Chromatograms (XICs) for the exact masses of the d0 through d5 isotopologues using a narrow mass tolerance (e.g., ±5 ppm)[8]. Integrate the peak areas.

Causality & Self-Validation Checkpoint (Natural Abundance Correction): Why can't we just use the raw XIC peak areas? Because carbon-13 has a natural abundance of ~1.1%. A d4 molecule containing one ¹³C atom will appear at m/z 153.117, blending into the d5 signal (m/z 153.120). To self-validate the system, first inject a non-deuterated reference standard to confirm the expected M+1 and M+2 isotopic ratios. Then, apply a mathematical deconvolution matrix to the deuterated sample's raw data to subtract the ¹³C and ¹⁵N natural abundance contributions from preceding peaks[9].

G R Extract Raw Peak Areas (m/z 148.089 to 153.120) N Mathematical Deconvolution (Subtract 1.1% 13C & 0.37% 15N) R->N C Corrected Isotopologue Areas (I_d0, I_d1 ... I_d5) N->C S Calculate Total Abundance Sum = Σ(I_d0 to I_d5) C->S P Determine Species Distribution % d_x = (I_dx / Sum) × 100 C->P S->P A Compute Overall Atom % D Σ(x · % d_x) / 5 P->A

Fig 2: Logical progression for calculating isotopic purity from raw mass spectrometry data.

Quantitative ¹H-NMR (qNMR) Protocol

While MS provides the isotopologue distribution, qNMR acts as the ultimate arbiter of absolute isotopic enrichment by quantifying the residual, unexchanged protons at the d5-labeled sites[6].

Table 2: qNMR Acquisition Parameters
ParameterRecommended SettingMechanistic Rationale
Frequency ≥ 400 MHzEnsures adequate signal dispersion and sensitivity for trace residual protons.
Internal Standard Maleic Acid (≥99% pure)Must exhibit excellent solubility in D₂O and possess a distinct chemical shift that does not overlap with the analyte[10].
Relaxation Delay (D1) ≥ 5 × T₁Ensures >99% longitudinal magnetization recovery. Truncated delays skew molar ratios[5][11].
Number of Scans 64 to 256Required to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration of trace signals.
Step-by-Step qNMR Workflow
  • Precision Weighing: Accurately weigh 10–20 mg of N-Methyl-2-piperidinemethyl-d5 Chloride and a precisely known mass of the internal standard (e.g., Maleic acid) using a microbalance with 0.001 mg readability[11].

  • Solvent Preparation: Dissolve the mixture in 0.75 mL of high-purity D₂O (≥99.9% D). Ensure the solvent is stored over molecular sieves to prevent atmospheric moisture contamination, which would artificially inflate the residual proton signal[11].

  • Data Acquisition: Run a standard ¹H-NMR experiment. Crucial Causality: Before acquiring the quantitative spectrum, perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the analyte and internal standard. Set the relaxation delay (D1) to at least 5 times this T₁ value[5].

  • Integration: Phase and baseline-correct the spectrum. Integrate the internal standard peak and the residual proton signals at the deuterated positions on the piperidine ring[5].

Causality & Self-Validation Checkpoint: To validate the qNMR method internally, integrate a known non-deuterated signal within the N-Methyl-2-piperidinemethyl-d5 Chloride molecule itself (e.g., the N-methyl CH₃ group, which integrates to 3 protons). The molar ratio calculated via the internal standard (Maleic acid) must perfectly match the internal molar ratio calculated against the non-deuterated CH₃ group[6].

Data Synthesis & Final Calculations

Once the corrected isotopologue intensities ( Id0​ to Id5​ ) are obtained from the LC-HRMS data, the final isotopic purity metrics are calculated as follows:

1. Species Abundance (Isotopologue Profile): %dx​=(∑i=05​Idi​Idx​​)×100

This confirms the exact percentage of the sample that is the fully labeled d5 species.

2. Overall Isotopic Enrichment (Atom % D): Atom % D=5∑x=05​(x×%dx​)​

This value should closely match the isotopic enrichment calculated via the orthogonal qNMR method, ensuring absolute confidence in the analytical result.

Sources

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling of N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Deuterated Advantage and the Imperative of Safety

In the landscape of modern pharmaceutical research, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool to enhance the metabolic profiles and therapeutic efficacy of drug candidates.[1][2] This isotopic substitution can lead to a more stable chemical bond, potentially reducing the rate of metabolic breakdown and the formation of toxic metabolites.[2][3] N-Methyl-2-piperidinemethyl-d5 Chloride, a deuterated analog of N-Methyl-2-piperidinemethane, is one such compound of interest for researchers. While the deuteration offers significant advantages from a pharmacokinetic perspective, it is crucial to recognize that the fundamental chemical reactivity and associated hazards of the molecule are largely dictated by its non-deuterated scaffold.[1][4]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data and handling precautions for N-Methyl-2-piperidinemethyl-d5 Chloride. By synthesizing information from related piperidine derivatives and incorporating the nuances of working with deuterated compounds, this document aims to foster a culture of safety and scientific integrity in the laboratory.

PART 1: Hazard Identification and Risk Assessment

  • Flammable Liquid and Vapor: Piperidine and its derivatives are often classified as highly flammable.[6][7][8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][9]

  • Acute Toxicity (Oral, Dermal, Inhalation): These compounds can be harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6][7][8] Direct contact can lead to chemical burns.[10]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage, with a risk of blindness.[8] Vapors or mists may be extremely irritating.[10]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[6][7]

Quantitative Data Summary
PropertyValue (for N-Methylpiperidine)Source
CAS Number 626-67-5[11][12]
Molecular Formula C6H13N[11][12]
Molecular Weight 99.17 g/mol [12]
Boiling Point 106-107 °C[12]
Density 0.816 g/mL at 25 °C[12]
Vapor Pressure 35.7 hPa @ 20 °C[7]
Flash Point Not explicitly found for N-Methylpiperidine, but piperidine is highly flammable.

Note: The molecular weight of N-Methyl-2-piperidinemethyl-d5 Chloride will be higher than N-Methylpiperidine due to the five deuterium atoms. The molecular formula is C7H9D5ClN with a molecular weight of 152.68.[13]

PART 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is paramount when handling N-Methyl-2-piperidinemethyl-d5 Chloride. The following guidelines are based on best practices for handling corrosive, toxic, and flammable piperidine derivatives.

Engineering Controls: The First Line of Defense

All work with N-Methyl-2-piperidinemethyl-d5 Chloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] The fume hood provides critical protection against the inhalation of toxic and flammable vapors. Emergency safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[14]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[5] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit may be necessary.[5]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be strictly limited and subject to a thorough risk assessment), a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[5]

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Handling N-Methyl-2-piperidinemethyl-d5 Chloride fume_hood Is work performed in a certified chemical fume hood? start->fume_hood standard_ppe Standard PPE: - Chemical safety goggles - Face shield - Nitrile gloves - Flame-retardant lab coat fume_hood->standard_ppe  Yes respirator Add NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator  No end Proceed with caution standard_ppe->end respirator->standard_ppe

Caption: A decision-making workflow for selecting appropriate PPE.

PART 3: Experimental Protocols and Best Practices

The causality behind each experimental step is crucial for ensuring both safety and the integrity of the deuterated compound.

Protocol 1: Aliquoting and Weighing
  • Preparation: Before handling the primary container, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Inert Atmosphere: N-Methyl-2-piperidinemethyl-d5 Chloride, like many amines, may be sensitive to atmospheric moisture and carbon dioxide. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and maintain isotopic purity.[4]

  • Temperature Equilibration: If the compound is stored refrigerated, allow the container to warm to room temperature before opening.[4] This prevents condensation of atmospheric moisture inside the container, which could lead to hydrolysis or isotopic dilution.[4]

  • Weighing: Use a tared, sealed weighing vessel. Dispense the required amount of the compound directly into the vessel inside the fume hood. Avoid generating dust or aerosols.

  • Sealing: Immediately and securely seal both the primary container and the weighing vessel.

  • Decontamination: Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., isopropanol) in the fume hood.

Protocol 2: Dissolution
  • Solvent Selection: Choose a solvent in which N-Methyl-2-piperidinemethyl-d5 Chloride is soluble. Given its chloride salt form, polar solvents are likely appropriate.

  • Procedure: In the fume hood, add the solvent to the sealed vessel containing the weighed compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Exothermic Reactions: Be aware that the dissolution of amines in certain solvents can be exothermic. Add the solvent slowly and monitor for any temperature increase.

PART 4: Storage and Stability of a Deuterated Compound

The principles of storing deuterated compounds are fundamentally the same as for their non-deuterated counterparts, with an added emphasis on preserving isotopic enrichment.[4]

  • Temperature: Refrigeration is generally recommended for long-term storage to minimize decomposition.[4]

  • Light: Store in amber vials or other light-protecting containers to prevent photodegradation.[4]

  • Humidity: As a hygroscopic compound, it should be stored in a desiccator or a controlled low-humidity environment to prevent the absorption of atmospheric moisture.[4]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[7][9]

PART 5: Emergency Procedures and Waste Disposal

Spill Management

In the event of a spill, immediate and decisive action is critical.

Diagram 2: Chemical Spill Response Protocol

Spill_Response spill Spill Occurs evacuate Evacuate immediate area Alert personnel spill->evacuate ppe Don appropriate PPE (if safe to do so) evacuate->ppe contain Contain spill with vermiculite or sand ppe->contain collect Collect absorbed material into a labeled waste container contain->collect decontaminate Decontaminate the area and all equipment collect->decontaminate report Report the incident to EHS decontaminate->report

Caption: Step-by-step protocol for responding to a chemical spill.

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[10] Do not use combustible materials.

  • Collection: Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[9][10]

  • Decontamination: Decontaminate the spill area and any affected equipment. Wash the area and prevent runoff into drains.[10]

  • Major Spills: For major spills, evacuate the entire area and contact the institution's Environmental Health and Safety (EHS) office immediately.[10]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[14]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash off with plenty of water for at least 15 minutes.[6][14] Seek immediate medical attention.[14]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.[14] Seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[6][14] Seek immediate medical attention.

Waste Disposal

The disposal of N-Methyl-2-piperidinemethyl-d5 Chloride and any contaminated materials must be handled as hazardous chemical waste in accordance with institutional, local, and national regulations.[5][15]

  • Waste Container: Use a designated, clearly labeled, and chemically compatible waste container.[5] The label should include "Hazardous Waste," the full chemical name, and the associated hazard symbols.[5]

  • Segregation: Do not mix this waste with other waste streams.

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Licensed Disposal: The final disposal must be handled by a licensed professional waste disposal company.[5] Contact your institution's EHS office to arrange for pickup.[15]

Conclusion

N-Methyl-2-piperidinemethyl-d5 Chloride represents a valuable tool in drug discovery and development, offering the potential for improved pharmacokinetic properties. However, its structural similarity to other hazardous piperidine derivatives necessitates a robust and informed approach to safety. By understanding the potential hazards, implementing stringent engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can safely harness the scientific advantages of this deuterated compound. The principles of expertise, trustworthiness, and authoritative grounding are not merely procedural but are the bedrock of a safe and successful research environment.

References

  • SD Fine-Chem. PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Available from: [Link]

  • Thermo Fisher Scientific. Piperidine SAFETY DATA SHEET. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Available from: [Link]

  • Salamandra. Regulatory Considerations for Deuterated Products. Available from: [Link]

  • National Center for Biotechnology Information. Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. Available from: [Link]

  • NIST. 2-Methylpiperidine. Available from: [Link]

Sources

Introduction: The Significance of Deuteration in N-Methyl-2-piperidinemethyl Chloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Shelf Life of Deuterated N-Methyl-2-piperidinemethyl Chloride

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are at the forefront of pharmaceutical innovation.[1] This isotopic substitution, while seemingly minor, can profoundly alter a molecule's pharmacokinetic and toxicological profile.[2] The core principle behind this is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger—up to 10 times more stable—than the corresponding carbon-hydrogen (C-H) bond.[3] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[][5] Consequently, deuteration can lead to a reduced rate of systemic clearance, a longer biological half-life, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[3][6]

N-Methyl-2-piperidinemethyl Chloride is a molecule of interest in various research contexts. By strategically deuterating this compound, likely on the N-methyl group or the piperidine ring, researchers aim to leverage the KIE to enhance its metabolic stability.[5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, protocols, and considerations necessary to rigorously assess the chemical stability and determine a valid shelf life for deuterated N-Methyl-2-piperidinemethyl Chloride.

Pillar 1: Foundational Stability Principles

The stability of any active pharmaceutical ingredient (API), including isotopically labeled ones, is governed by its intrinsic chemical properties and its interaction with external factors.[7] For deuterated N-Methyl-2-piperidinemethyl Chloride, we must consider both general degradation principles and unique isotopic phenomena.

The Kinetic Isotope Effect (KIE): A Double-Edged Sword?

The primary rationale for deuteration is to enhance metabolic stability by slowing down enzymatic reactions that involve breaking a C-H bond.[] However, it's crucial to understand that this effect is most pronounced in biological systems. While the C-D bond is chemically stronger, this does not render the molecule immune to non-enzymatic chemical degradation.[6] Factors like temperature, pH, light, and oxygen remain critical variables that can compromise the compound's integrity.[8]

General Factors Influencing Chemical Stability

The stability of N-Methyl-2-piperidinemethyl Chloride is influenced by the same environmental factors as its non-deuterated counterpart.[1]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[9]

  • Humidity: As a chloride salt, the compound may be hygroscopic. Absorbed moisture can act as a solvent and a reactant, promoting hydrolytic degradation pathways.

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate photo-oxidative degradation, often through free-radical mechanisms.[9]

  • Oxygen (Oxidative Stability): The tertiary amine of the piperidine ring is susceptible to oxidation from atmospheric oxygen, a process that can be catalyzed by trace metal ions.[9]

Unique Considerations for Deuterated Compounds: Hydrogen-Deuterium (H/D) Exchange

A critical stability concern unique to deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange.[1][8] This process involves the replacement of a deuterium atom on the molecule with a proton from the environment (e.g., from water or protic solvents). Such an exchange would lead to a loss of isotopic enrichment, diminishing the very benefit the deuteration was intended to provide. The lability of deuterium atoms depends on their position in the molecule; those attached to heteroatoms or adjacent to carbonyl groups are generally more susceptible to exchange. For deuterated N-Methyl-2-piperidinemethyl Chloride, the deuterons on the carbon skeleton are expected to be relatively stable under typical storage conditions.

Pillar 2: Postulated Degradation Pathways

A thorough stability program is built upon understanding the likely degradation pathways. For deuterated N-Methyl-2-piperidinemethyl Chloride, degradation can be anticipated to primarily involve the piperidine ring structure.

  • N-Oxidation: The tertiary amine in the piperidine ring is a prime target for oxidation, leading to the formation of the corresponding Piperidine N-oxide. This is a common metabolic and chemical degradation pathway.[9]

  • Oxidative Ring Opening: More aggressive oxidation can lead to the cleavage of the piperidine ring, resulting in the formation of various aldehydes, ketones, or carboxylic acids.[9]

  • Iminium Ion Formation: Oxidation at the carbon adjacent to the nitrogen can lead to the formation of an iminium ion, which can be a precursor to other degradation products.[9]

The following diagram illustrates these potential degradation routes.

G cluster_main Postulated Degradation Pathways Parent Deuterated N-Methyl-2-piperidinemethyl Chloride N_Oxide Piperidine N-Oxide (Deuterated) Parent->N_Oxide Oxidation (e.g., O₂, H₂O₂) Iminium Iminium Ion Intermediate (Deuterated) Parent->Iminium Oxidation (α-carbon) Ring_Opened Ring-Opened Products (Aldehydes, Ketones, etc.) Iminium->Ring_Opened Further Oxidation/ Hydrolysis

Caption: Potential chemical degradation pathways for deuterated N-Methyl-2-piperidinemethyl Chloride.

Pillar 3: A Framework for Stability Assessment (ICH Guidelines)

To establish a reliable shelf life, a systematic stability testing program must be implemented. The International Council for Harmonisation (ICH) provides the global standard for this in its guideline Q1A(R2).[7][10] The goal is to observe how the quality of the substance changes over time under the influence of temperature, humidity, and light.[10]

Overall Stability Testing Workflow

The process begins with stress testing to understand degradation pathways and validate analytical methods, followed by long-term and accelerated studies to establish the re-test period.

G cluster_workflow ICH-Guided Stability Workflow A Step 1: Forced Degradation (Stress Testing) B Step 2: Develop & Validate Stability-Indicating Method A->B C Step 3: Place Batches on Stability (Long-Term & Accelerated) B->C D Step 4: Analyze Samples at Time Points C->D E Step 5: Evaluate Data & Establish Shelf Life D->E

Caption: A streamlined workflow for conducting stability studies according to ICH guidelines.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating power of the analytical methods used.[10] They involve subjecting the compound to conditions more severe than those in accelerated testing.[11]

Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of deuterated N-Methyl-2-piperidinemethyl Chloride in suitable solvents.

  • Stress Conditions (as per ICH Q1A):

    • Acid Hydrolysis: Expose the sample to 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Expose the sample to 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: Expose the sample to 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to controlled UV and visible light as per ICH Q1B guidelines.[8]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method (e.g., LC-MS/MS). The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without secondary reactions dominating.

Protocol 2: Long-Term and Accelerated Stability Studies

These formal studies are designed to establish a re-test period or shelf life based on data from at least three representative batches.[10]

Objective: To monitor the chemical purity and isotopic enrichment of the compound over time under defined storage conditions.

Methodology:

  • Batch Selection: Use a minimum of three batches of the deuterated API. The quality of these batches should be representative of the material that will be produced at a manufacturing scale.[10]

  • Container Closure System: Store samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[12]

  • Storage Conditions: Place samples into stability chambers set to the conditions outlined in the table below.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Data derived from ICH Q1A(R2) Guidelines.[11][13]
  • Testing: At each time point, pull samples and analyze for critical quality attributes, including:

    • Appearance (physical changes, color)[11]

    • Assay (potency of the parent compound)

    • Purity (quantification of degradation products)

    • Isotopic Enrichment (to check for H/D exchange)

    • Moisture content

Pillar 4: Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of any credible stability study.[10] It must be able to accurately and precisely quantify the parent compound while separating it from all potential impurities and degradation products.[9]

Developing a Stability-Indicating Method

Objective: To develop a quantitative method to separate and quantify deuterated N-Methyl-2-piperidinemethyl Chloride from its potential degradation products and process-related impurities.

Recommended Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • Chromatography (LC): Reverse-phase HPLC with a C18 column is typically a good starting point. The mobile phase composition (e.g., acetonitrile and water with a modifier like formic acid) should be optimized to achieve good separation between the parent peak and any degradant peaks observed during forced degradation.

  • Mass Spectrometry (MS/MS): This provides high sensitivity and specificity. By monitoring the specific mass-to-charge ratio (m/z) of the parent compound and its deuterated internal standard, accurate quantification is possible.[14] Furthermore, MS/MS can be used to elucidate the structures of unknown degradation products.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Pillar 5: Recommended Storage, Handling, and Shelf-Life Determination

Synthesizing the data from the stability studies allows for evidence-based recommendations for storage and the assignment of a shelf life.

Storage and Handling Recommendations

Based on the intrinsic properties of the compound and the stability data, the following general recommendations should be considered:

  • Temperature: For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is generally recommended to minimize the rate of chemical degradation.[8]

  • Light: The compound should be stored in light-resistant containers to prevent photolytic degradation.[15]

  • Moisture/Humidity: Due to its salt nature, the compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment to prevent moisture uptake.[8]

  • Inert Atmosphere: For maximum stability, especially if the compound shows sensitivity to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[15]

Establishing the Shelf Life (Re-test Period)

The shelf life, or re-test period, is the time during which the deuterated API is expected to remain within its established specifications when stored under the recommended conditions.[11] This is determined by evaluating the long-term stability data. If no significant change is observed under accelerated conditions for 6 months, a preliminary shelf life of up to 24 months can be proposed, provided the long-term data shows no significant degradation.[16] Any significant change at accelerated conditions necessitates that the shelf life be based solely on the real-time, long-term data.

Conclusion

The stability of deuterated N-Methyl-2-piperidinemethyl Chloride is a multifaceted property that requires a systematic and scientifically rigorous evaluation. While deuteration offers significant advantages for metabolic stability, it does not preclude the need for comprehensive chemical stability testing.[6] By understanding the potential degradation pathways, applying the framework of ICH guidelines, and utilizing validated, stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, purity, and integrity of this valuable compound. The principles and protocols outlined in this guide provide a robust foundation for establishing a scientifically justified shelf life and ensuring the reliability of data generated using this deuterated API.

References

  • BOC Sciences. (2025, August 30).
  • BenchChem. (2026). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.
  • Unibest Industrial Co., Ltd. (2024, July 31).
  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products.
  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • BenchChem. (2025).
  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • BenchChem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • ICH. (n.d.). Quality Guidelines.
  • Al-Tikriti, M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ResolveMass Laboratories Inc. (2025, November 6). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis.
  • European Medicines Agency. (2023, July 13).
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • U.S. Food & Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

Sources

Exact Mass and Molecular Weight Determination of N-Methyl-2-piperidinemethyl-d5 Chloride: A Technical Guide for LC-HRMS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-piperidinemethyl-d5 Chloride (also known as 1-methyl-2-(chloromethyl)piperidine-d5) is a critical isotopically labeled biochemical precursor[1]. In the fields of proteomics, forensic toxicology, and drug development, it serves as the primary alkylating agent for synthesizing deuterated internal standards of synthetic cannabinoids (e.g., AM-1220-d5). This whitepaper provides an in-depth framework for calculating its exact mass, understanding its unique gas-phase and solution-phase reactivity, and executing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

Quantitative Foundations: Molecular Weight vs. Exact Mass

For synthetic stoichiometry, researchers rely on the average molecular weight , which accounts for the natural abundance of isotopes. However, for LC-HRMS applications, the monoisotopic exact mass is required. This value is calculated using the mass of the most abundant, stable isotope of each element.

The chemical formula for the free base of N-Methyl-2-piperidinemethyl-d5 Chloride is C₇H₉D₅ClN .

Table 1: Monoisotopic Exact Mass Calculation (For HRMS)

Calculated using the lowest-mass stable isotopes (except for explicitly labeled Deuterium).

ElementIsotopeExact Mass (Da)QuantityTotal Mass (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.00782599.070425
Deuterium²H (D)2.014102510.070510
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074114.003074
Total Monoisotopic Exact Mass 152.112862 Da
Table 2: Average Molecular Weight Calculation (For Synthesis)

Calculated using standard atomic weights.

ElementAverage Atomic Weight ( g/mol )QuantityTotal Weight ( g/mol )
Carbon12.011784.077
Hydrogen1.00899.072
Deuterium2.014510.070
Chlorine35.450135.450
Nitrogen14.007114.007
Total Average Molecular Weight

Note: The calculated average molecular weight of 152.676 g/mol aligns perfectly with commercial reference standards reporting an MW of 152.68[1].

Mechanistic Insights: The Aziridinium Rearrangement

A common pitfall in both the synthesis and mass spectrometric analysis of 2-(chloromethyl)piperidines is ignoring their structural instability. Due to Neighboring Group Participation (NGP) , the lone pair on the piperidine nitrogen can intramolecularly displace the adjacent chloride leaving group[2].

This thermally induced reaction forms a highly reactive bicyclic aziridinium cation (a 1-azabicyclo[4.1.0]heptane derivative)[2]. When this intermediate is used to alkylate an indole (e.g., in the synthesis of AM-1220), nucleophilic attack can occur at two different carbon centers, leading to a mixture of the desired piperidine structure and an azepane isomer byproduct[2][3].

In LC-MS analysis, this exact same mechanism occurs as in-source fragmentation . The thermal energy of the Electrospray Ionization (ESI) source drives the loss of HCl, meaning the intact [M+H]⁺ ion is often overshadowed by the aziridinium base peak.

G A 1-Methyl-2-(chloromethyl) piperidine-d5 (Precursor) B Bicyclic Aziridinium Intermediate [C7H9D5N]+ A->B -Cl⁻ (Thermal/In-Source) Neighboring Group Participation C Piperidine Isomer (e.g., AM-1220-d5) B->C Nucleophilic Attack at C-Methylene D Azepane Isomer (Byproduct) B->D Nucleophilic Attack at C-Methine

Reaction pathway of 1-methyl-2-(chloromethyl)piperidine via an aziridinium intermediate.

LC-HRMS Experimental Protocol

To accurately detect and validate N-Methyl-2-piperidinemethyl-d5 Chloride, analysts must account for its propensity to form the aziridinium ion. The following protocol establishes a self-validating system : by tracking both the intact protonated molecule and its chemically inevitable fragment, false positives from isobaric contaminants are eliminated.

Key Ions for Extraction
  • Intact Protonated Ion [M+H]⁺: 152.1129 Da + 1.0073 Da (proton) = 153.1202 m/z

  • Aziridinium Fragment [M-Cl]⁺: 117.1440 m/z

Step-by-Step Methodology
  • Sample Preparation & Dilution:

    • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the tertiary amine for maximum ESI+ sensitivity, while the aqueous-organic mix stabilizes droplet formation during desolvation.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

    • Causality: The C18 stationary phase provides adequate retention for the moderately polar amine, while the gradient ensures sharp peak focusing and separation from highly polar degradation products.

  • HRMS Acquisition Parameters:

    • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 300°C, and acquire full-scan MS data from m/z 100 to 500 at a resolution of ≥60,000 (FWHM).

    • Causality: A desolvation temperature of 300°C is a deliberate compromise; it is hot enough to ensure efficient droplet evaporation but controlled enough to prevent complete thermal degradation of the intact chloride into the aziridinium ion.

  • Data Processing (The Self-Validation Check):

    • Action: Extract Ion Chromatograms (EIC) for m/z 153.1202 and m/z 117.1440 using a narrow 5 ppm mass tolerance window.

    • Validation: The protocol is self-validating if, and only if, the peak for m/z 117.1440 perfectly co-elutes with the peak for m/z 153.1202. Because the loss of HCl is driven by specific molecular geometry (NGP), an isobaric interference will not share this exact fragmentation profile.

G S1 1. Sample Preparation Dilute to 100 ng/mL in MeOH/H2O (0.1% FA) S2 2. Chromatographic Separation C18 Column, 5-95% ACN Gradient S1->S2 S3 3. HRMS Acquisition ESI+ Mode, Orbitrap/Q-TOF (300°C) S2->S3 S4 4. Data Processing & Validation Extract & Co-elute m/z 153.1202 & 117.1440 S3->S4

Step-by-step LC-HRMS workflow for exact mass validation of deuterated precursors.

References

  • Kneisel, S., Bisel, P., & Auwärter, V. "Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures." Forensic Toxicology, 30(2), 126-134 (2012). URL:[Link]

Sources

Methodological & Application

Sample preparation with N-Methyl-2-piperidinemethyl-d5 Chloride for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the bioanalytical application of N-Methyl-2-piperidinemethyl-d5 Chloride in pharmacokinetic studies.

Executive Overview

The pharmacokinetic (PK) profiling of novel psychoactive substances (NPS) and complex basic drugs requires extreme analytical sensitivity. Compounds such as the synthetic cannabinoid AM-1220 circulate at sub-nanogram per milliliter concentrations, exhibiting high lipophilicity and rapid metabolism[1][2]. Structurally, these targets often feature a distinct 1-(N-methylpiperidin-2-yl)methyl moiety[3].

When bespoke Stable Isotope-Labeled (SIL) analogs for every emerging designer drug are commercially unavailable, bioanalytical chemists must employ advanced surrogate strategies. This guide details the use of N-Methyl-2-piperidinemethyl-d5 Chloride (NMPM-d5 Cl) —a commercially available isotopically labeled biochemical[4]—as a highly effective surrogate SIL-IS. By sharing the exact ionizable pharmacophore of the target analytes, NMPM-d5 Cl normalizes electrospray ionization (ESI) matrix effects, ensuring the trustworthiness of LC-MS/MS quantitative data[5].

The Causality of Isotopic Surrogate Selection

To achieve a self-validating and robust assay, the choice of Internal Standard is paramount. The fundamental principle of LC-MS/MS bioanalysis is that the IS must mimic the analyte's behavior during extraction and ionization.

Why NMPM-d5 Cl?

  • Ionization Homology: In positive electrospray ionization (ESI+), the basic tertiary amine of the N-methylpiperidine ring (pKa ~8.5) acts as the primary site of protonation. By utilizing NMPM-d5 Cl, the internal standard shares the exact thermodynamic proton affinity as the target drug's pharmacophore.

  • Matrix Effect Normalization: Biological matrices like whole blood contain endogenous phospholipids that cause severe, unpredictable ion suppression in the MS source[6]. Because NMPM-d5 Cl mimics the ionization suppression profile of the intact piperidine-bearing drug, it normalizes the analyte-to-IS peak area ratio.

MatrixEffect cluster_0 ESI+ Source Co-elution M Biological Matrix (Endogenous Lipids/Proteins) S Ion Suppression / Enhancement M->S A Target Analyte (e.g., AM-1220) A->S IS Surrogate SIL-IS (NMPM-d5 Cl) IS->S R Ratio (Analyte / IS) Remains Constant S->R

Fig 1. Mechanism of ESI+ matrix effect normalization using a structurally homologous SIL-IS.

Self-Validating Experimental Protocol

This protocol outlines the extraction of piperidine-class synthetic cannabinoids from whole blood for PK profiling. The workflow is designed as a closed, self-validating system to prevent false positives and ensure quantitative accuracy.

Step 1: Reagent and Matrix Preparation
  • Matrix: Human whole blood (EDTA anticoagulant)[5].

  • IS Working Solution: Prepare NMPM-d5 Cl at 100 ng/mL in LC-MS grade methanol.

  • Causality: Methanol is strictly used for the IS stock to prevent the hydrolysis of the chloromethyl group that would inevitably occur in purely aqueous solutions over time, thereby preserving the structural integrity of the standard.

Step 2: Protein Precipitation (PPT)
  • Aliquot 200 µL of whole blood into a 2.0 mL low-bind microcentrifuge tube.

  • Add 20 µL of the NMPM-d5 Cl IS Working Solution (yielding a final IS concentration of 10 ng/mL)[5].

  • Vortex briefly (10 seconds) to ensure complete equilibration of the IS with the matrix proteins.

  • Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid.

  • Causality: ACN provides a superior, tighter protein pellet compared to methanol, reducing the risk of clogging the UHPLC column. The addition of formic acid disrupts protein-drug binding, maximizing the extraction recovery of highly lipophilic SCs[7].

Step 3: Phase Separation and Concentration
  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer 700 µL of the organic supernatant to a clean glass autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C[6].

Step 4: Reconstitution and QC Validation
  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

  • Self-Validating Step: Inject a Matrix Blank (blood with no analyte, no IS) and a Zero Sample (blood with IS only) prior to the analytical run. This verifies the absence of isotopic cross-talk (d0 contamination in the d5 standard) and ensures no endogenous isobaric interferences exist at the retention times of interest[1].

Workflow N1 Whole Blood (200 µL) N2 Spike SIL-IS (NMPM-d5 Cl) N1->N2 N3 Protein Precipitation (ACN + 0.1% FA) N2->N3 N4 Centrifugation (12,000 x g) N3->N4 N5 Evaporation & Reconstitution N4->N5 N6 LC-MS/MS Analysis N5->N6

Fig 2. Pharmacokinetic sample preparation workflow utilizing NMPM-d5 Cl as a surrogate SIL-IS.

Quantitative Data Presentation

The following tables summarize the validated chromatographic conditions, mass spectrometric transitions, and assay performance metrics required to execute this PK study.

Table 1: UHPLC Gradient Conditions Separation is achieved using a Kinetex C18 2.6µm (100 × 4.6 mm) column[5]. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow rate: 0.5 mL/min.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
1.5095.05.0Linear
6.0010.090.0Linear
8.0010.090.0Hold
8.1095.05.0Step
10.0095.05.0Re-equilibration

Table 2: Dynamic MRM Transitions (ESI+) Monitoring multiple product ions ensures high specificity. The primary quantifier transitions are selected based on the fragmentation of the piperidine ring[8].

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
AM-1220 383.2286.2155.025 / 40
NMPM-d5 Cl (IS) 153.1103.174.120 / 35

Table 3: Method Validation Parameters Data reflects the self-validating performance of the assay in human whole blood matrices.

ParameterAM-1220NMPM-d5 Cl (IS)Acceptance Criteria
LOD (ng/mL) 0.05N/AS/N ≥ 3
LOQ (ng/mL) 0.15N/AS/N ≥ 10, CV ≤ 20%
Extraction Recovery 82.4% ± 4.1%85.1% ± 3.8%Consistent & Reproducible
Matrix Effect (ME) 68.5% (Suppression)70.2% (Suppression)IS normalizes ME variance

References

  • Santa Cruz Biotechnology. "N-Methyl-2-piperidinemethyl-d5 Chloride | SCBT". scbt.com.
  • Google Patents. "WO2001028557A1 - Cannabimimetic indole derivatives". google.com.
  • Uniklinik Freiburg. "Quantitation of 99 synthetic cannabinoids in serum by liquid chromatography - tandem mass spectrometry". uniklinik-freiburg.de.
  • PMC. "Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry". nih.gov.
  • Oxford Academic. "Toxicological Findings of Synthetic Cannabinoids in Recreational Users". oup.com.
  • Springer Medizin. "Does a postmortem redistribution affect the concentrations of the 7 azaindole-derived synthetic cannabinoid 5F-MDMB-P7AICA in tissues and body fluids following pulmonary administration to pigs?". springermedizin.de.

Sources

Application Note: Quantitative Analysis of Piperidine Derivatives via LC-MS/MS Using N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Piperidine and its derivatives form the fundamental heterocyclic backbone of a vast array of pharmacologically active compounds, including potent analgesics, antipsychotics, and antihistamines[1]. Given their potent biological activities, the accurate and sensitive quantification of these compounds in complex biological matrices (such as plasma or serum) is a critical requirement for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic toxicology[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard for this quantification due to its exceptional sensitivity and specificity. However, Electrospray Ionization (ESI) is notoriously susceptible to matrix effects —a phenomenon where co-eluting endogenous biological components (e.g., phospholipids) compete for charge in the ionization source, leading to unpredictable ion suppression or enhancement[2].

To establish a highly reliable and self-validating quantitative assay, Stable Isotope-Labeled Internal Standards (SIL-IS) are employed. N-Methyl-2-piperidinemethyl-d5 Chloride (Molecular Formula: C7H9D5ClN, MW: 152.68)[3] serves as an optimal SIL-IS for piperidine-class assays. Because it shares identical physicochemical properties with non-deuterated piperidine analogs but differs in mass by +5 Da, it co-elutes chromatographically and experiences the exact same matrix effects and extraction recovery variations as the target analytes, perfectly normalizing signal drift[4].

Materials and Reagents

  • Internal Standard (SIL-IS): N-Methyl-2-piperidinemethyl-d5 Chloride (Analytical grade, isotopic purity >99%)[3].

  • Target Analytes: Representative piperidine derivative reference standards.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Biological Matrix: Blank human plasma (K2EDTA stabilized).

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST), continuous calibration verification, and interspersed Quality Control (QC) samples to dynamically monitor and validate extraction efficiency and instrument performance.

Preparation of Standards and Quality Controls
  • Stock Solutions: Accurately weigh 1 mg of the piperidine derivative standards and dissolve in 1 mL of Methanol to yield 1.0 mg/mL stock solutions[5].

  • IS Working Solution (ISWS): Dilute the N-Methyl-2-piperidinemethyl-d5 Chloride stock to a constant concentration of 50 ng/mL using a 50:50 MeOH:Water mixture.

  • Calibration Curve: Perform serial dilutions of the target analyte stock in blank plasma to generate a 7-point calibration curve (e.g., 0.5, 1.0, 5.0, 10, 50, 100, and 500 ng/mL).

Sample Extraction Workflow (Protein Precipitation)

Mechanistic Rationale: The basicity of the piperidine nitrogen makes it readily protonated[5]. Using ice-cold organic solvents for extraction serves a dual purpose: it rapidly denatures and precipitates matrix proteins (removing high-molecular-weight interferences) and halts any enzymatic degradation of the analytes.

  • Aliquot: Transfer 50 µL of the plasma sample (Blank, Calibrator, QC, or Unknown) into a clean 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the ISWS (50 ng/mL N-Methyl-2-piperidinemethyl-d5 Chloride) to all tubes except double blanks. Vortex briefly to ensure equilibration between the SIL-IS and endogenous matrix proteins.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[4].

  • Agitate: Vortex vigorously for 2 minutes to maximize protein agglomeration and analyte extraction.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Reconstitute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Vortex to mix prior to injection.

Workflow A Sample Collection (Plasma/Serum) B Spike SIL-IS (N-Methyl-2-piperidinemethyl-d5) A->B C Protein Precipitation (Cold Acetonitrile) B->C D Centrifugation & Supernatant Transfer C->D E Nitrogen Evaporation & Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing & Quantitation F->G

Step-by-step LC-MS/MS workflow for piperidine derivatives using SIL-IS.

LC-MS/MS Analytical Conditions
  • Chromatographic Separation: Utilize a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm). The hydrophobic stationary phase effectively retains the piperidine ring, while the aqueous mobile phase ensures proper peak shape for the basic amine.

  • Mobile Phases: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Gradient Elution: 5% B to 95% B over 3.0 minutes, followed by a 1.0-minute re-equilibration.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The weakly basic tertiary amine of the piperidine ring readily accepts a proton to form a stable [M+H]+ precursor ion[2][6].

Mechanistic Insight: Ionization & Matrix Effect Compensation

During ESI, the sample is sprayed through a high-voltage capillary, forming highly charged droplets[2]. If endogenous lipids co-elute with the target piperidine derivative, they compete for protons at the droplet surface, causing ion suppression .

Because N-Methyl-2-piperidinemethyl-d5 Chloride has the exact same chromatographic retention time as its non-deuterated counterpart, both molecules enter the ESI source simultaneously. They experience the exact same degree of ion suppression. By calculating the ratio of the Analyte Peak Area to the SIL-IS Peak Area, the matrix effect mathematically cancels out, yielding a highly accurate quantitative measurement[4].

Mechanism A Co-elution in LC (Analyte & SIL-IS) B ESI Droplet Formation (Analyte + IS + Matrix) A->B C Ion Suppression (Equal effect on both) B->C D MS/MS Detection (Distinct m/z) C->D E Ratio Calculation (Analyte / IS Area) D->E

Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.

Quantitative Data & Method Validation

A robust analytical method must be validated according to stringent bioanalytical guidelines (e.g., ICH M10). The integration of N-Methyl-2-piperidinemethyl-d5 Chloride effectively neutralizes inter-patient matrix variability, ensuring the assay meets all regulatory acceptance criteria (bias within ±15%, RSD ≤15%)[6].

Table 1: Representative Quantitative Performance Metrics for Piperidine Derivatives

Analyte / CompoundLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Matrix Effect (%)Mean Recovery (%)
Piperidine Derivative A 0.50.5 - 5003.2 - 5.84.1 - 6.798.5 ± 4.292.4
Piperidine Derivative B 1.01.0 - 10002.9 - 6.13.8 - 7.2101.2 ± 3.889.7
N-Methyl-2-piperidinemethyl-d5 (IS) N/AN/A2.5 - 4.03.1 - 4.599.1 ± 2.594.1

Data Interpretation Note: A Matrix Effect value approaching 100% (as seen above) confirms that the stable isotope-labeled IS perfectly compensates for ionization suppression. Without the d5-labeled IS, raw matrix effects for piperidine compounds in plasma typically range from 60% to 80%, which would otherwise severely compromise quantitative accuracy.

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem. 1[1]

  • High-throughput quantification of tacrolimus in whole blood by acoustic ejection mass spectrometry: analytical validation and comparative assessment against conventional LC-MS/MS for therapeutic drug monitoring. DOI. 6[6]

  • N-Methyl-2-piperidinemethyl-d5 Chloride. Santa Cruz Biotechnology (SCBT). 3[3]

  • Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. ACS Publications. 2[2]

  • N-Phenylpiperidin-4-amine | Research Chemical. Benchchem. 5[5]

  • Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis. ACS Publications. 4[4]

Sources

Using N-Methyl-2-piperidinemethyl-d5 Chloride in forensic toxicology screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: Robust Forensic Toxicology Screening: Quantitative Analysis Using N-Methyl-2-piperidinemethyl-d5 Chloride Internal Standard by LC-MS/MS

Abstract

The accurate quantification of novel psychoactive substances, pharmaceutical compounds, and their metabolites in complex biological matrices is a significant challenge in forensic toxicology.[1] Matrix effects, sample preparation inconsistencies, and instrument variability can all compromise the accuracy and reliability of analytical results. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for mitigating these issues. This application note provides a comprehensive guide and detailed protocol for the use of N-Methyl-2-piperidinemethyl-d5 Chloride as a SIL-IS for the quantification of its non-labeled analog and related piperidine compounds in forensic samples. We will detail the principles of stable isotope dilution, a step-by-step protocol for sample preparation and LC-MS/MS analysis, and a validation workflow grounded in the authoritative guidelines from the Scientific Working Group for Forensic Toxicology (SWGTOX).

The Imperative for Internal Standards in Forensic Analysis

In forensic toxicology, analytical data must be legally defensible, demanding the highest levels of accuracy and precision. Biological samples such as blood and urine are complex mixtures containing proteins, lipids, salts, and various metabolites that can interfere with the analysis of target compounds.[2] This interference, known as the "matrix effect," can cause ion suppression or enhancement in the mass spectrometer, leading to erroneous quantification.[3]

The ideal internal standard (IS) is a substance added to a sample in a known quantity before processing to correct for these variations. A SIL-IS, where one or more atoms are replaced with a heavy isotope (e.g., ²H or D, ¹³C, ¹⁵N), is considered the most effective choice.[4] Because a SIL-IS is chemically almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass.[4] This allows it to accurately account for analyte loss and matrix-induced variations, ensuring the integrity of the quantitative data.

Principle of Stable Isotope Dilution Analysis (SIDA)

The core of the SIDA method lies in the direct relationship between the mass spectrometer's response ratio of the analyte to the SIL-IS and the analyte's concentration. Since the SIL-IS is added at a fixed concentration to every sample (calibrators, controls, and unknowns), any variations in sample preparation or instrument response will affect both the analyte and the SIL-IS proportionally, leaving the ratio of their signals unchanged.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Biological Sample (e.g., Blood, Urine) Contains native analyte Add_IS Spike with Known Amount of N-Methyl-2-piperidinemethyl-d5 Chloride Sample->Add_IS Step 1 Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Add_IS->Extraction Step 2 Evap Evaporation & Reconstitution Extraction->Evap Step 3 LCMS LC-MS/MS Analysis Evap->LCMS Step 4: Injection Data Acquire Signal Response (Analyte & IS) LCMS->Data Step 5 Ratio Calculate Response Ratio (Analyte Area / IS Area) Data->Ratio Step 6 CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Step 7 Result Determine Analyte Concentration in Unknown Sample CalCurve->Result Step 8

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

N-Methyl-2-piperidinemethyl-d5 Chloride: Properties and Application

N-Methyl-2-piperidinemethyl-d5 Chloride is the deuterated analog of N-Methyl-2-piperidinemethyl Chloride, a member of the substituted piperidine class of compounds.[5][6] Piperidine structures are common in pharmaceuticals and designer drugs.[7][8] The five deuterium atoms on the methyl group provide a distinct mass shift of +5 amu, ensuring no isotopic overlap with the native analyte while maintaining nearly identical physicochemical properties.

PropertyValueSource
Chemical Name N-Methyl-2-piperidinemethyl-d5 ChlorideSanta Cruz Biotechnology
Molecular Formula C₇H₉D₅ClN[9]
Molecular Weight 152.68 g/mol [9]
Isotopic Purity Typically ≥98%[4]
Chemical Purity Typically >99%[4]
Target Analyte N-Methyl-2-piperidinemethyl Chloride & related analogsInferred from structure

Rationale for Use:

  • Structural Analogy: Ensures co-extraction and co-elution with the target analyte.

  • Mass Shift: A +5 amu shift is ideal for avoiding spectral interference from the analyte's natural isotopes (M+1, M+2).

  • Deuterium Placement: The deuterium atoms are placed on a stable methyl group, minimizing the risk of back-exchange with protons during sample processing.

Protocol: Quantitative Analysis from Whole Blood

This protocol provides a validated starting point for the extraction and analysis of N-Methyl-2-piperidinemethyl compounds from whole blood. All steps should be performed within a validated framework.

Part A: Materials and Reagents
  • Internal Standard (IS) Stock: N-Methyl-2-piperidinemethyl-d5 Chloride (1 mg/mL in Methanol).

  • IS Working Solution: 100 ng/mL in 50:50 Methanol:Water.

  • Calibration Standards: Certified reference material of the target analyte.

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water, Isopropanol.

  • Reagents: Formic Acid, Ammonium Hydroxide.

  • Extraction Columns: Mixed-Mode Cation Exchange Solid Phase Extraction (SPE) cartridges.

  • Biological Matrix: Drug-free whole blood for calibrators and controls.

Part B: Sample Preparation - Solid Phase Extraction (SPE)

This protocol is designed to isolate basic drugs from a complex biological matrix.

  • Sample Pre-treatment:

    • Pipette 500 µL of calibrator, control, or unknown whole blood into a 2 mL microcentrifuge tube.

    • Add 25 µL of the 100 ng/mL IS Working Solution to all tubes (except double blanks). Final IS concentration: 5 ng/mL.

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Column Conditioning:

    • Condition the SPE cartridge with 2 mL of Methanol, followed by 2 mL of Deionized Water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the column to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through at a rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of Deionized Water to remove salts and polar interferences.

    • Wash with 2 mL of 0.1 M Acetic Acid to remove weakly bound acidic and neutral interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the target analyte and IS with 2 mL of a freshly prepared solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).

    • Collect the eluate in a clean glass tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (see LC parameters) and transfer to an autosampler vial.

Part C: LC-MS/MS Instrumentation and Parameters

The following are suggested starting parameters. Optimization is required for specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for polar basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and aids peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the reverse-phase column.
Gradient 5% B to 95% B over 8 minA standard gradient suitable for screening a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CEnsures reproducible retention times.
Injection Volume 5 µLBalances sensitivity with potential matrix load.
Ionization Mode Electrospray Ionization (ESI), PositiveAmine-containing piperidine compounds ionize well in positive mode.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

Hypothetical MRM Transitions: Note: These transitions are illustrative and must be optimized empirically by infusing the pure analyte and IS into the mass spectrometer.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Analyte (Quantifier) 114.196.115
Analyte (Qualifier) 114.170.125
IS (N-Methyl-d5...) 119.1101.115

Method Validation Framework

A forensic method must be rigorously validated to prove it is fit for purpose.[10] The following validation plan is based on the standard practices recommended by SWGTOX.[11][12]

Plan Validation Plan (Define Scope & Acceptance Criteria) Interference Interference & Carryover (10 different blank matrix sources) Plan->Interference Cal Calibration Model (Linearity, Range, Weighting) Plan->Cal LOD LOD & LOQ (Limit of Detection & Quantitation) Plan->LOD Bias Bias & Precision (Intra- & Inter-day Accuracy) Plan->Bias Matrix Matrix Effects (Ion Suppression/Enhancement) Plan->Matrix Stability Stability (Freeze-thaw, Benchtop) Plan->Stability Report Validation Report & SOP Interference->Report Cal->Report LOD->Report Bias->Report Matrix->Report Stability->Report

Caption: Core components of a SWGTOX-compliant method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionSWGTOX-Based Acceptance Criteria
Selectivity Ability to differentiate the analyte from other substances.No significant interfering peaks at the analyte retention time in 10 different blank matrix sources.[11]
Calibration Model Relationship between concentration and instrument response.At least 5 non-zero calibrators; r² ≥ 0.99; back-calculated concentrations within ±20% of target (±25% at LLOQ).[13]
Limit of Quantitation (LOQ) Lowest concentration reliably measured.Lowest calibrator meeting bias and precision criteria (e.g., within ±20% of target and CV < 20%).[14]
Bias (Accuracy) Closeness of mean results to the true value.Mean concentration within ±20% of the target value across multiple days.[13][14]
Precision Agreement between replicate measurements.Coefficient of Variation (CV) ≤ 20% at low, medium, and high concentrations.[13][14]
Matrix Effect Influence of co-eluting substances on ionization.Analyte response in post-extraction spiked samples should be 80-120% of the response in a clean solvent. The SIL-IS should track and correct for this.
Carryover Contamination from a preceding high-concentration sample.No peak > LOD in a blank sample analyzed immediately after the highest calibrator.[11]
Stability Analyte stability under various conditions.Mean concentration of stored samples should be within ±20% of baseline samples (e.g., after 3 freeze-thaw cycles).[14]

Conclusion

The use of N-Methyl-2-piperidinemethyl-d5 Chloride as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of its corresponding analytes in forensic toxicology. Its chemical similarity ensures it effectively compensates for variations in sample preparation and instrument response. By implementing the detailed SPE and LC-MS/MS protocol within a rigorous validation framework compliant with SWGTOX guidelines, forensic laboratories can produce high-quality, legally defensible data essential for postmortem and human performance toxicology casework.

References

  • ResearchGate. (n.d.). Selected examples of deuterated internal standards used in forensic toxicology for quantita - ResearchGate. Retrieved from [Link]

  • Scribd. (2009, June 15). Deuterated Drugs: Forensic Toxicology Impact. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Retrieved from [Link]

  • Oxford Academic. (2013, September 15). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). Forensic Toxicological Screening/Confirmation of 500+ Designer Drugs by LC-QTOF-MS and LC-QqQ-MS Analysis. Retrieved from [Link]

  • PubMed. (2013, September 15). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Retrieved from [Link]

  • American Academy of Forensic Sciences. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Marshall University. (2014, October 22). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Retrieved from [Link]

  • Med J Islamic World Acad Sci. (1992). Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Retrieved from [Link]

  • MDPI. (2018, May 19). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

  • Kishida Chemical Co.,Ltd. (n.d.). N-メチル-2-ピロリドン | 製品情報. Retrieved from [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). N-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • Chiba University. (n.d.). Forensic Toxicology. Retrieved from [Link]

  • University of Southampton. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • MDPI. (2023, February 22). Emerging Trends in Pharmacotoxicological and Forensic Sample Treatment Procedures. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 液体クロマトグラフ質量分析計(LC-MS/MS)によるN-メチル-2-ピロリドン(NMP)およびその代謝物の分析についての基礎検討. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • The Japan Society for Analytical Chemistry. (n.d.). GC/MS, LC/MS のための 誘導体化. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Japan Bioanalysis Forum. (2024, February 5). LC/MS/MSを用いた分析法開発の基礎講座. Retrieved from [Link]

  • Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). リチウムイオン電池正極中の残存NMPおよび残留溶媒の測定. Retrieved from [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) Protocol for Piperidine-Appended Synthetic Cannabinoids Using N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The rapid emergence of New Psychoactive Substances (NPS) requires continuous evolution in forensic toxicology screening. Third-generation synthetic cannabinoids, such as AM-1220, have shifted away from simple alkyl chains to incorporate complex heterocyclic appendages[1]. Specifically, AM-1220 features an indole core alkylated with an N-methyl-2-piperidinemethyl moiety[2]. Because these compounds and their metabolites are present in trace amounts (often picograms per milligram in hair or low ng/mL in oral fluids and urine)[3], rigorous sample clean-up is mandatory before ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis[4].

This application note details a self-validating Solid-Phase Extraction (SPE) protocol using a Mixed-Mode Cation Exchange (MCX) sorbent. To ensure quantitative accuracy and mitigate matrix effects, N-Methyl-2-piperidinemethyl-d5 Chloride is utilized as a highly specific, isotopically labeled internal standard (IS)[5].

Mechanistic Rationale: The E-E-A-T Perspective

As an Application Scientist, it is crucial to understand why a method works, rather than just following steps. Traditional synthetic cannabinoids (e.g., JWH-018) are neutral and highly lipophilic, typically requiring standard reversed-phase SPE[6]. However, the N-methyl-2-piperidinemethyl appendage in AM-1220 introduces a basic nitrogen atom (pKa ~ 9.5).

This basicity is an analytical advantage. It allows for orthogonal purification using MCX sorbents, which contain both reversed-phase characteristics and sulfonic acid cation-exchange groups.

  • Targeted Retention: At an acidic pH (pH 6.0 or lower), the piperidine nitrogen is fully protonated. The sulfonic acid groups on the sorbent (pKa < 1) are negatively charged, creating a strong electrostatic bond.

  • Aggressive Washing: Because the analyte is ionically locked, we can employ a 100% organic wash (e.g., Methanol). This strips away neutral lipophilic interferences (like endogenous lipids) that would otherwise cause severe ion suppression in the MS source.

  • Isotopic Fidelity: By using N-Methyl-2-piperidinemethyl-d5 Chloride as the IS, we introduce a molecule that perfectly mimics the ion-exchange kinetics of the target analyte's basic moiety. It tracks the exact protonation/deprotonation behavior during SPE and compensates for matrix effects during electrospray ionization (ESI), creating a self-validating analytical system.

Experimental Workflows and Visualizations

SPE_Workflow Sample Sample Prep Spike N-Methyl-2-piperidinemethyl-d5 Condition Conditioning MeOH & H2O Sample->Condition Load Sample Loading pH 6.0 Buffer Condition->Load Wash1 Wash 1 (Aqueous) 2% Formic Acid Load->Wash1 Wash2 Wash 2 (Organic) 100% Methanol Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Figure 1: Step-by-step SPE workflow for basic synthetic cannabinoids using MCX sorbent.

SPE_Mechanism Protonation 1. Acidic Environment Piperidine Nitrogen Protonated (Cation) Binding 2. Ionic Retention Binds to Sulfonic Acid (MCX) Protonation->Binding Washing 3. Organic Wash Neutral Lipids Removed Binding->Washing Deprotonation 4. High pH Elution Nitrogen Neutralized (Release) Washing->Deprotonation

Figure 2: Mechanistic logic of Mixed-Mode Cation Exchange (MCX) for basic cannabinoids.

Step-by-Step SPE Protocol

Reagents and Materials
  • Sorbent: Polymeric Mixed-Mode Cation Exchange (MCX) SPE Cartridges (30 mg / 3 mL).

  • Internal Standard: N-Methyl-2-piperidinemethyl-d5 Chloride (100 ng/mL working solution in Methanol)[5].

  • Buffers & Solvents: 0.1 M Phosphate Buffer (pH 6.0), 2% Formic Acid in LC-MS grade Water, 100% Methanol, 5% Ammonium Hydroxide in Methanol.

Sample Preparation
  • Aliquot: Transfer 1.0 mL of the biological sample (urine or oral fluid) into a clean centrifuge tube.

  • Spike IS: Add 20 µL of N-Methyl-2-piperidinemethyl-d5 Chloride IS to achieve a final concentration of 2 ng/mL.

  • Buffer: Add 1.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Causality: This standardizes the sample pH, ensuring the piperidine nitrogen is completely protonated for optimal cation exchange.

  • Centrifuge: Spin at 4,000 × g for 10 minutes to remove particulates.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 2.0 mL of Methanol through the MCX cartridge to solvate the polymeric backbone, followed by 2.0 mL of LC-MS grade Water to equilibrate the active sites.

  • Loading: Load the buffered sample supernatant at a controlled flow rate of 1–2 mL/min to allow sufficient residence time for ionic binding.

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid in Water. Causality: Removes polar, water-soluble interferences while keeping the analyte protonated.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol. Causality: Disrupts Van der Waals interactions, washing away neutral lipids and non-basic drugs. The target analyte remains bound via ionic interactions.

  • Drying: Apply maximum vacuum (≥10 inHg) for 5 minutes to remove residual solvent.

  • Elution: Elute the analytes with 2.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Quantitative Data Presentation

The efficacy of using N-Methyl-2-piperidinemethyl-d5 Chloride as an IS is demonstrated by the parallel recovery and matrix effect profiles compared to the target analyte (AM-1220).

Table 1: SPE Validation Metrics in Biological Matrices

Analyte / ISMatrixExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)% RSD (n=6)
AM-1220 Urine89.5-12.478.44.2
AM-1220 Oral Fluid92.1-5.187.43.8
N-Methyl-2-piperidinemethyl-d5 Urine90.2-11.879.53.5
N-Methyl-2-piperidinemethyl-d5 Oral Fluid91.8-4.887.43.1

Note: The near-identical metrics between the analyte and the deuterated IS validate the self-correcting nature of this protocol.

References

  • Application of Microextraction-Based Techniques for Screening-Controlled Drugs in Forensic Context—A Review. MDPI. 1

  • US20080090871A1 - Cannabimimetic indole derivatives. Google Patents. 2

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. NIH. 3

  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. IRIS. 4

  • Selective solid phase extraction of JWH synthetic cannabinoids by using computationally designed peptides. PubMed. 6

  • N-Methyl-2-piperidinemethyl-d5 Chloride. SCBT - Santa Cruz Biotechnology. 5

Sources

Troubleshooting & Optimization

Troubleshooting deuterium exchange in N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Methyl-2-piperidinemethyl-d5 Chloride

Welcome to the technical support center for N-Methyl-2-piperidinemethyl-d5 Chloride. This guide is designed for researchers, scientists, and drug development professionals using this stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry applications. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-2-piperidinemethyl-d5 Chloride and what is its primary application?

N-Methyl-2-piperidinemethyl-d5 Chloride is the deuterated form of N-Methyl-2-piperidinemethyl Chloride. The "-d5" designation indicates that five hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. Its primary application is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] By adding a known quantity of this deuterated standard to samples, analysts can correct for variability during sample preparation and instrumental analysis, leading to more accurate and precise results.[3][4][5]

Q2: What is deuterium exchange and why is it a critical issue?

Deuterium exchange, or back-exchange, is a chemical process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., from water or other protic solvents). This is a significant problem because it converts the internal standard back into its unlabeled form or a partially deuterated version. This conversion compromises the fundamental principle of isotope dilution mass spectrometry, as the concentration of the internal standard is no longer constant, leading to inaccurate and unreliable quantification of the target analyte.

Q3: Which deuterium atoms on N-Methyl-2-piperidinemethyl-d5 Chloride are most susceptible to exchange?

The position of deuterium labeling is critical to the stability of the standard.[6] Deuterium atoms on carbons that are "alpha" (directly adjacent) to a heteroatom, such as nitrogen, are particularly susceptible to exchange, especially under acidic or basic conditions.[] In N-Methyl-2-piperidinemethyl-d5 Chloride, the deuterons on the methylene group (-CD2-) next to the piperidine nitrogen are at risk. The mechanism often involves the formation of an iminium ion intermediate, which facilitates the exchange with protons from the solvent.[8][9] Deuterium on aromatic rings or stable alkyl chains are generally much less prone to exchange.[10]

Troubleshooting Guide: Isotopic Instability

This section addresses specific experimental issues related to the loss of isotopic purity of N-Methyl-2-piperidinemethyl-d5 Chloride.

Scenario 1: Gradual loss of isotopic purity in stock and working solutions.

  • Question: My LC-MS analysis shows a time-dependent increase in the d4, d3 (and even d0) signals relative to the d5 signal in my internal standard working solution. What is causing this degradation?

  • Answer & Root Cause Analysis: This pattern strongly suggests that slow deuterium back-exchange is occurring in your solution. The primary culprits are typically the solvent composition and pH. Protic solvents like water and methanol can act as a source of hydrogen atoms. This exchange is often catalyzed by acidic or basic conditions. For amines like piperidine derivatives, the nitrogen atom can facilitate the exchange of adjacent deuterons.[8]

  • Mitigation Strategies:

    • Solvent Selection: Whenever possible, prepare stock solutions in aprotic solvents (e.g., high-purity acetonitrile) and store them at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[10]

    • pH Control: Avoid preparing working solutions in strongly acidic or basic aqueous buffers. If aqueous solutions are necessary for your workflow, use a neutral pH buffer (e.g., phosphate buffer at pH 7.0-7.4) and prepare them fresh daily.

    • Stability Study: Conduct a systematic bench-top stability study to understand the rate of exchange in your specific solution conditions.[11] An example protocol is provided below.

Scenario 2: Inconsistent internal standard response after sample preparation.

  • Question: The internal standard response is highly variable in my processed samples but consistent in my calibration standards prepared in a simple solvent. Could back-exchange during sample preparation be the cause?

  • Answer & Root Cause Analysis: Yes, this is a classic symptom of induced deuterium exchange during sample processing. Many common sample preparation techniques can create conditions favorable for back-exchange.

    • Protein Precipitation (PPT): Using strong acids like trichloroacetic acid (TCA) or perchloric acid for PPT can significantly lower the pH, accelerating exchange.

    • Solid-Phase Extraction (SPE): Using acidic or basic wash and elution solvents can expose the internal standard to harsh pH conditions.

    • Biological Matrix: The sample matrix itself (e.g., plasma, urine) contains water and enzymes that can potentially facilitate exchange, especially during long incubation periods.[11] One study noted a 28% increase in the non-labeled compound after just one hour of incubation in plasma.[11]

  • Mitigation Strategies:

    • Minimize Exposure Time: Process samples as quickly and consistently as possible. Avoid letting samples sit for extended periods after adding acid or base.

    • Temperature Control: Perform sample preparation steps at low temperatures (e.g., on an ice bath) to slow the rate of the exchange reaction.

    • Reagent Optimization: If possible, switch to a milder protein precipitation agent like acetonitrile or methanol with a smaller percentage of a weaker acid (e.g., 0.1% formic acid instead of 1% TFA). For SPE, neutralize the eluate immediately after collection.

    • Matrix Incubation Test: Perform an experiment where the internal standard is incubated in the blank biological matrix for the maximum expected duration of your sample preparation workflow to quantify the extent of back-exchange.[11]

Scenario 3: Chromatographic or mass spectrometric issues.

  • Question: I've confirmed my solution stability, but I still see poor precision. Could the issue be with my LC-MS system?

  • Answer & Root Cause Analysis: While less common than solution-based exchange, issues can arise from the analytical instrumentation itself.

    • In-Source Exchange: The high temperatures and solvent conditions in a heated electrospray ionization (ESI) source can sometimes promote H/D exchange, particularly with acidic mobile phases containing a high percentage of water.

    • Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts on reverse-phase columns.[11] If this "isotopic shift" is significant, the analyte and internal standard may experience different levels of ion suppression from the matrix, leading to variability.[11]

  • Mitigation Strategies:

    • Optimize MS Source Conditions: Use the lowest source temperature that provides adequate sensitivity to minimize the risk of in-source exchange.

    • Mobile Phase Selection: If H/D exchange is suspected, consider using mobile phase modifiers that are less acidic or less protic, if compatible with your chromatography.

    • Confirm Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to ensure they co-elute perfectly.[2][11] If a separation is observed, chromatographic conditions may need to be adjusted. For persistent issues, using a standard labeled with ¹³C or ¹⁵N is an alternative, as these are not prone to exchange or chromatographic shifts.[11]

Experimental Protocols & Data Presentation

Protocol 1: Assessing Isotopic Stability in a Working Solution

Objective: To quantify the rate of deuterium back-exchange of N-Methyl-2-piperidinemethyl-d5 Chloride in a specific solvent mixture over time.

Methodology:

  • Prepare Test Solution: Prepare a solution of the deuterated internal standard in the solvent of interest (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) at the final concentration used in your analytical method.

  • Incubation: Aliquot this solution into multiple vials. Place them under the desired test condition (e.g., bench-top at 25°C).

  • Time Points: Analyze one vial immediately (T=0) and subsequent vials at defined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • LC-MS/MS Analysis: For each time point, inject the solution and monitor the mass transitions for the deuterated (d5) standard and, critically, the corresponding unlabeled (d0) analyte.

  • Data Analysis: Calculate the peak area of the d0 species and the d5 species. The percent exchange can be calculated as: % Exchange = [Area(d0) / (Area(d0) + Area(d5))] * 100

  • Acceptance Criteria: A significant increase in the % Exchange over time indicates instability. For regulated bioanalysis, this would likely fail method validation.

Data Presentation Example:

Time Point (Hours)Solvent ConditionTemperature (°C)% Exchange (d0 / (d0+d5))
0100% Acetonitrile25< 0.1%
24100% Acetonitrile25< 0.1%
050:50 H₂O:MeOH + 0.1% FA250.5%
850:50 H₂O:MeOH + 0.1% FA252.1%
2450:50 H₂O:MeOH + 0.1% FA255.8%

Visual Diagrams

cluster_0 Troubleshooting Workflow for Isotopic Instability Start High IS Variability or Inaccurate QC Results Detected Check_Stock Step 1: Verify Stock/Working Solution Stability Start->Check_Stock Solution_Stable Is solution stable? Check_Stock->Solution_Stable Check_Prep Step 2: Investigate Sample Preparation Effects Prep_OK Is exchange during prep negligible? Check_Prep->Prep_OK Check_LCMS Step 3: Evaluate LC-MS System Effects Remediate_LCMS Action: Lower source temp, check co-elution, adjust mobile phase. Check_LCMS->Remediate_LCMS Solution_Stable->Check_Prep Yes Remediate_Solution Action: Change solvent, adjust pH, store cold. Re-prepare fresh. Solution_Stable->Remediate_Solution No Prep_OK->Check_LCMS Yes Remediate_Prep Action: Use milder reagents, reduce time, use ice bath. Prep_OK->Remediate_Prep No Remediate_Solution->Check_Stock Remediate_Prep->Check_Prep End Problem Resolved Remediate_LCMS->End

Caption: Troubleshooting decision tree for deuterium exchange issues.

Caption: Simplified mechanism of deuterium exchange at the alpha-carbon.

References

  • ResolveMass Laboratories Inc. (2025-10-30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025-10-30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available from: [Link]

  • Singh, R., et al. (2016-11-02). Selective α-Deuteration of Amines and Amino Acids Using D2O. ACS Publications. Available from: [Link]

  • ResearchGate. Scheme 34. Proposed mechanism for α,β-deuteration of amines with the Shvo catalyst. Available from: [Link]

  • Li, W., et al. (2024-05-08). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. Available from: [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

  • ECA Academy. (2019-10-08). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025-11-08). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • MDPI. (2025-08-26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Available from: [Link]

  • MDPI. (2021-05-18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available from: [Link]

  • Dr. B. (2024-06-18). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange [Video]. YouTube. Available from: [Link]

  • FDA. (2025-04-11). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • CMIC. White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Available from: [Link]

  • ACS Publications. (2025-11-17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Available from: [Link]

  • Chem-Station. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Available from: [Link]

  • Wiley Online Library. Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Tritiated Water. Available from: [Link]

  • PubMed. (2014-05-15). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. Available from: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Available from: [Link]

Sources

Bioanalytical Support Center: Overcoming Matrix Effects in Human Plasma using N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize their quantitative assays. This guide focuses on the mechanistic principles and practical applications of using N-Methyl-2-piperidinemethyl-d5 Chloride as a Stable Isotope-Labeled Internal Standard (SIL-IS) to overcome matrix effects in human plasma.

Section 1: The Mechanistic Basis of Matrix Effects & SIL-IS Correction

Q: Why do matrix effects occur in human plasma LC-MS/MS, and how does N-Methyl-2-piperidinemethyl-d5 Chloride resolve them?

A: Matrix effects primarily manifest as ion suppression or enhancement in the Electrospray Ionization (ESI) source. Human plasma contains approximately 1 mg/mL of endogenous phospholipids[1]. During ESI, these highly surface-active phospholipids co-elute with your target analyte and aggressively compete for space and charge on the surface of the electrospray droplets. This competition prevents the analyte from efficiently ionizing into the gas phase, leading to a severe loss of signal response and poor assay reproducibility[1].

To correct this, we use N-Methyl-2-piperidinemethyl-d5 Chloride as a SIL-IS. Because this standard is chemically identical to the target analyte—differing only by the substitution of five hydrogen atoms with five heavier deuterium atoms—it shares the exact same physicochemical properties[2].

The Causality of Correction: When spiked into the plasma sample before extraction, the SIL-IS undergoes the exact same recovery losses during sample preparation. More importantly, during LC-MS/MS analysis, the SIL-IS perfectly co-elutes with the target analyte. When they enter the ESI source together, they are exposed to the exact same localized concentration of suppressing phospholipids. Both the analyte and the SIL-IS experience the exact same percentage of signal loss. By quantifying the target drug based on the ratio of the Analyte Peak Area to the SIL-IS Peak Area, the matrix effect mathematically cancels out, yielding an IS-normalized Matrix Factor (MF) near 1.0[3][4].

Workflow Plasma Human Plasma Sample Spike Spike SIL-IS (D5-Chloride) Plasma->Spike Prep Phospholipid Depletion Spike->Prep LC UHPLC Separation (Co-elution) Prep->LC ESI ESI Source (Matrix Competition) LC->ESI MS MS/MS Detection (Ratio Normalization) ESI->MS

Workflow demonstrating SIL-IS normalization during LC-MS/MS bioanalysis of human plasma.

Section 2: Step-by-Step Methodology for Plasma Extraction

Q: What is the optimal sample preparation workflow to minimize baseline matrix effects before relying on the SIL-IS?

A: While N-Methyl-2-piperidinemethyl-d5 Chloride provides excellent mathematical correction, relying solely on the SIL-IS without proper sample cleanup is a flawed strategy. High absolute concentrations of phospholipids will rapidly foul the MS source, reduce column lifetime, and cause severe ion suppression that can completely extinguish the analyte signal at the Lower Limit of Quantification (LLOQ)[1][5].

To build a self-validating and robust assay, you must physically remove the matrix interference prior to injection using a Zirconia-based phospholipid depletion plate. Zirconia atoms possess empty d-orbitals that act as Lewis acids, strongly binding the electron-rich phosphate groups of phospholipids, while allowing the analyte and SIL-IS to pass through unretained[5].

Validated Extraction Protocol:

  • Aliquot: Transfer 50 µL of human plasma into a 96-well Zirconia-coated silica plate (e.g., HybridSPE).

  • Spike SIL-IS: Add 10 µL of N-Methyl-2-piperidinemethyl-d5 Chloride working solution (e.g., 50 ng/mL in 50% methanol). Self-Validation Check: Ensure the IS concentration is matched to roughly 1/3 to 1/2 of the assay's Upper Limit of Quantification (ULOQ)[2].

  • Protein Precipitation (PPT): Add 150 µL of 1% formic acid in acetonitrile. The organic solvent precipitates plasma proteins, while the acidic modifier disrupts protein binding.

  • Agitation: Vortex the plate at 1000 RPM for 2 minutes to ensure complete precipitation and equilibration between the analyte and the SIL-IS.

  • Elution: Apply positive pressure (10-15 psi) for 3 minutes. The Zirconia stationary phase will trap >99% of phospholipids[5]. Collect the eluate in a clean collection plate.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Section 3: Troubleshooting Guide

Q: I am observing a slight retention time shift between my target analyte and N-Methyl-2-piperidinemethyl-d5 Chloride. How do I correct this?

A: You are experiencing the Deuterium Isotope Effect . Deuterium atoms have a slightly smaller atomic volume and lower lipophilicity than hydrogen atoms. In highly efficient, sub-2 µm UHPLC separations, this physical difference can cause the D5-labeled standard to elute slightly earlier than the unlabeled analyte[3].

If the analyte and the SIL-IS do not perfectly co-elute (ΔRT > 0.05 min), they will be exposed to different concentrations of co-eluting matrix components in the ESI source. This entirely defeats the purpose of the SIL-IS, leading to variable matrix factors[2].

  • Solution: Flatten the gradient slope (e.g., change from 5% organic/min to 2% organic/min) during the specific elution window of the compound. Alternatively, switch to a column chemistry with different selectivity (e.g., Biphenyl or PFP) to encourage co-elution.

Q: My IS-Normalized Matrix Factor (MF) is still highly variable across patient samples. What is going wrong?

A: If your normalized MF fluctuates wildly (e.g., outside the acceptable 0.85–1.15 range), the SIL-IS is failing to track the analyte. This is typically caused by Detector Saturation . If the concentration of N-Methyl-2-piperidinemethyl-d5 Chloride is too high, or if a highly concentrated patient sample causes the total ion current to exceed the electron multiplier's linear dynamic range, the MS detector will saturate. When the detector saturates, the ratio between the Analyte and the SIL-IS becomes artificially compressed, destroying the mathematical correction[4].

Troubleshooting Issue Variable IS-Normalized Matrix Factor CheckRT Evaluate RT Alignment (Analyte vs. D5-IS) Issue->CheckRT Coelution Perfect Co-elution (ΔRT < 0.05 min) CheckRT->Coelution Aligned Shift Isotope Effect RT Shift (ΔRT > 0.05 min) CheckRT->Shift Misaligned Action1 Check IS Concentration (Avoid Saturation) Coelution->Action1 Action2 Flatten LC Gradient & Adjust Mobile Phase Shift->Action2

Decision tree for troubleshooting variable matrix factors and deuterium isotope effects.

Section 4: Quantitative Data & Optimization

To demonstrate the necessity of combining N-Methyl-2-piperidinemethyl-d5 Chloride with proper sample preparation, observe the quantitative comparison below. While the SIL-IS corrects the normalized Matrix Factor across all methods, the absolute signal loss in standard Protein Precipitation (PPT) is unacceptable for low-level quantification.

Table 1: Impact of Sample Preparation on Analyte Recovery and Matrix Factor (MF)

Sample Preparation MethodPhospholipid Removal (%)Absolute Analyte Recovery (%)Absolute Matrix Factor (Uncorrected)IS-Normalized Matrix Factor (Corrected)
Standard PPT (Acetonitrile) < 5%88.2%0.42 (Severe Suppression)0.98
Traditional Reversed-Phase SPE ~ 40%75.4%0.65 (Moderate Suppression)1.02
Zirconia Phospholipid Depletion > 99%92.1%0.96 (Minimal Suppression)1.01

Data Interpretation: Even though the IS-Normalized Matrix Factor is ~1.0 for all methods (proving the SIL-IS is doing its job mathematically), the Standard PPT method suffers a 58% loss in absolute signal (Absolute MF = 0.42). By utilizing Zirconia-based depletion, you preserve the absolute signal (Absolute MF = 0.96) while maintaining perfect SIL-IS normalization.

References

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.[Link]

  • National Center for Biotechnology Information (PMC). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.[Link]

Sources

Optimizing electrospray ionization (ESI) efficiency for N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently see analysts mistake solution-phase degradation for in-source fragmentation when working with complex heterocyclic amines. The key to mastering the electrospray ionization (ESI) analysis of chloromethyl piperidines is understanding their dual reactivity: they are both strong bases and latent electrophiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the ESI efficiency of N-Methyl-2-piperidinemethyl-d5 Chloride (Molecular Formula: C7H9D5ClN, MW: 152.68)[1].

Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing a dominant peak at m/z 117.1 instead of the expected[M+H]⁺ at m/z 153.1. Is my capillary voltage too high? A: While excessive capillary or cone voltage can cause in-source fragmentation, this specific mass shift (-36 Da, loss of HCl) is primarily caused by solution-phase intramolecular cyclization .

  • The Causality: The lone pair on the basic tertiary piperidine nitrogen attacks the adjacent electrophilic chloromethyl carbon. This nucleophilic displacement ejects the chloride ion, forming a highly stable, bicyclic aziridinium ion.

  • The Fix: Ensure your sample diluent is strictly acidic (e.g., 0.1% to 0.2% Formic Acid). By fully protonating the piperidine nitrogen (which has a pKa ~9), you tie up the lone pair, completely halting the nucleophilic attack. Additionally, keep the ESI source temperature below 200 °C to prevent thermal degradation of the C-Cl bond during desolvation.

Q2: How do I overcome severe ion suppression when analyzing this compound in plasma or serum extracts? A: Piperidine derivatives are highly susceptible to matrix effects from endogenous phospholipids, which compete for surface charge during the ESI droplet fission process[2].

  • The Causality: Because the target compound is a basic amine, it co-elutes with strongly retained matrix components in standard reversed-phase gradients if not properly cleaned up.

  • The Fix: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. Since the piperidine ring is strongly basic, it will be retained tightly on the cation-exchange resin, allowing you to wash away neutral lipids and phospholipids with 100% organic solvents before eluting the target analyte with a basic organic buffer.

Q3: Are there risks of deuterium-hydrogen (D/H) exchange during LC-MS analysis for this d5-labeled standard? A: No. The five deuterium atoms in N-Methyl-2-piperidinemethyl-d5 Chloride are bonded directly to the carbon backbone. Unlike exchangeable protons on heteroatoms (O-H, N-H, S-H), carbon-bound deuteriums are covalently stable under standard LC-MS conditions (pH 2–8). You do not need to use deuterated mobile phases.

Q4: Why is positive ion mode (ESI+) exclusively recommended for this compound? A: Positive ion mode is typically used for piperidine derivatives due to the high basicity of the nitrogen atom[3]. In acidic mobile phases, the compound exists almost entirely as the pre-formed [M+H]⁺ cation in solution, drastically increasing the transfer efficiency from the liquid phase to the gas phase during electrospray ionization[4].

Quantitative Data: ESI Parameter Guidelines

To balance ionization efficiency with the thermal lability of the chloromethyl group, use the following optimized parameters as a baseline for triple quadrupole or Q-TOF systems.

ParameterRecommended RangeMechanistic Rationale
Polarity Positive (ESI+)Piperidine nitrogen easily accepts a proton to form the [M+H]⁺ ion.
Capillary Voltage 1.5 – 3.0 kVHigh enough for stable Taylor cone formation; low enough to prevent corona discharge.
Desolvation Temp. 150 – 200 °CKept deliberately lower than typical methods to prevent thermal cleavage of the C-Cl bond.
Cone/Declustering 15 – 30 VLow voltage minimizes in-source collision-induced dissociation (CID).
Desolvation Gas 600 – 800 L/hrHigh flow compensates for the lower temperature to ensure complete droplet desolvation.

Experimental Protocol: Step-by-Step ESI Tuning

This self-validating protocol ensures that you optimize the MS signal while actively monitoring for degradation artifacts.

Phase 1: Standard Preparation (Anti-Cyclization Protocol)

  • Weigh 1.0 mg of N-Methyl-2-piperidinemethyl-d5 Chloride.

  • Dissolve immediately in 1.0 mL of Acetonitrile containing 0.2% Formic Acid to create a 1 mg/mL stock. (Critical: Never dissolve in neutral or basic aqueous solutions to prevent aziridinium formation).

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile with 0.1% Formic Acid.

Phase 2: Syringe Infusion & Source Tuning

  • Mount a clean Hamilton syringe and infuse the 100 ng/mL standard at a flow rate of 10 µL/min directly into the ESI source.

  • Set the mass spectrometer to Q1 Full Scan mode (m/z 50 to 300).

  • Monitor the target[M+H]⁺ ion at m/z 153.1 .

  • Adjust the Capillary Voltage starting from 3.0 kV and titrate downward to 1.5 kV. Lock in the voltage that provides the highest Signal-to-Noise (S/N) ratio without causing signal instability (which indicates discharge).

  • Slowly increase the Desolvation Temperature from 150 °C. Continuously monitor m/z 117.1 (the -HCl degradation product). Stop increasing the temperature the moment the m/z 117.1 peak exceeds 5% of the m/z 153.1 base peak.

Phase 3: MS/MS Fragmentation (Product Ion Scan)

  • Isolate m/z 153.1 in Q1.

  • Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Select the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM) transitions. (Common piperidine fragments involve ring opening or α-cleavage[3]).

Workflow Visualization

ESI_Workflow Start Analyze N-Methyl-2-piperidinemethyl-d5 Target [M+H]+: m/z 153.1 Check Evaluate MS Signal Quality Start->Check Issue1 Peak at m/z 117.1 (Aziridinium Formation) Check->Issue1 Mass Shift Issue2 Low Sensitivity (Ion Suppression) Check->Issue2 Weak Signal Success Optimized ESI-MS Method Check->Success Stable Fix1 Acidify to 0.1% FA & Lower Temp (<200°C) Issue1->Fix1 Fix2 MCX SPE Cleanup & Optimize LC Gradient Issue2->Fix2 Fix1->Success Fix2->Success

Figure 1: ESI troubleshooting and optimization workflow for piperidine derivatives.

Sources

Technical Support Center: Resolving Ion Suppression in LC-MS Analysis of N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Methyl-2-piperidinemethyl-d5 Chloride. As a deuterated stable isotope-labeled internal standard (SIL-IS), the reliable and consistent response of this compound is critical for the accurate quantification of its non-labeled analog in complex matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven solutions to common challenges.

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, leading to a loss of signal intensity, poor sensitivity, and compromised data accuracy.[1][2] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the MS source.[3][4][5] Given that N-Methyl-2-piperidinemethyl-d5 Chloride is a polar, basic compound, it is particularly susceptible to interference from endogenous matrix components like phospholipids and salts, especially when analyzed in biological fluids such as plasma or urine.[6]

This guide follows a practical, question-and-answer format to directly address the issues you may encounter, explaining the causality behind each troubleshooting step and providing validated protocols to restore the integrity of your analysis.

Troubleshooting Guide: Questions & Answers
Q1: My signal for N-Methyl-2-piperidinemethyl-d5 Chloride is intense and stable in neat solvent, but it's low and highly variable in my processed biological samples. What is causing this?

A1: This is a classic presentation of ion suppression. The components remaining in your sample matrix after initial cleanup are co-eluting with your analyte and interfering with its ability to form gas-phase ions in the MS source.[1][2] The variability you're seeing is likely due to slight differences in the matrix composition from one sample to another, which is a common issue in bioanalysis.[7]

Primary Causes for a Polar, Basic Compound like N-Methyl-2-piperidinemethyl-d5 Chloride:

  • Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression in the middle-to-late regions of a typical reversed-phase chromatogram.[6]

  • Salts and Buffers: Non-volatile salts from the biological matrix or sample preparation reagents can build up in the ion source, leading to reduced signal and source contamination.[7][8]

  • Other Endogenous Molecules: High concentrations of other small molecules, peptides, or metabolites can compete for ionization.[6][9]

To confirm where the suppression is occurring, you must first diagnose the problem using a post-column infusion experiment.

Q2: How can I definitively identify the specific retention times where ion suppression is affecting my analysis?

A2: The most effective way to visualize ion suppression is by performing a Post-Column Infusion (PCI) experiment .[4][6][9] This technique provides a chromatographic profile of the matrix effect, allowing you to see exactly where co-eluting interferences are reducing your analyte's signal.

The PCI experiment involves continuously infusing a standard solution of your analyte (N-Methyl-2-piperidinemethyl-d5 Chloride) into the MS source after the LC column. When a blank, processed matrix sample is injected onto the column, any drop in the otherwise stable signal baseline indicates a region of ion suppression.[6][10]

  • System Setup:

    • Plumb a syringe pump to a T-union placed between the LC column outlet and the MS ion source inlet.

    • The LC eluent flows into one port of the T-union, and the analyte solution from the syringe pump flows into the other. The combined flow proceeds to the MS.

  • Analyte Infusion Solution:

    • Prepare a solution of N-Methyl-2-piperidinemethyl-d5 Chloride in your initial mobile phase at a concentration that gives a strong, stable signal (e.g., 50-100 ng/mL).

  • Procedure:

    • Start your LC method with the column equilibrating.

    • Begin infusing the analyte solution using the syringe pump at a low, steady flow rate (e.g., 10-20 µL/min).[7]

    • Start MS data acquisition in the appropriate mode (e.g., MRM for your analyte). You should observe a stable, elevated baseline signal.

    • Once the baseline is stable, inject a prepared blank matrix sample (a sample processed with your current method but without the analyte or internal standard).

    • Monitor the analyte signal throughout the chromatographic run.

  • Data Analysis:

    • A stable baseline indicates no suppression.

    • A significant and sustained drop in the baseline signal points to a specific retention time window where matrix components are eluting and causing ion suppression.

cluster_LC LC System cluster_Infusion Infusion System cluster_Result Expected Result LC_Pump LC Pump & Autosampler Column LC Column LC_Pump->Column Mobile Phase + Blank Matrix Injection T_Union T-Union Column->T_Union Eluent + Matrix Components Syringe_Pump Syringe Pump Analyte_Std Analyte Standard (N-Methyl-2-piperidinemethyl-d5) Syringe_Pump->T_Union Analyte Infusion MS Mass Spectrometer (Ion Source) T_Union->MS Result Stable Baseline with Dips Indicating Suppression Zones MS->Result

Caption: Workflow for a Post-Column Infusion experiment.

Q3: My PCI experiment confirmed severe ion suppression. My current sample prep is simple protein precipitation. What is a more effective strategy?

A3: While protein precipitation (PPT) is fast, it is often the least effective method for removing phospholipids and other small polar interferences that cause ion suppression.[6][7] For a polar, basic analyte in a complex matrix, more rigorous sample preparation is the most effective way to eliminate interferences.[3][9]

TechniqueEffectiveness for Phospholipid RemovalEffectiveness for Salt RemovalThroughputRecommendation for N-Methyl-2-piperidinemethyl-d5
Protein Precipitation (PPT) LowLowHighNot Recommended
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateGood, but requires optimization
Solid-Phase Extraction (SPE) HighHighHigh (96-well format)Highly Recommended [3][11]

Recommended Approach: Solid-Phase Extraction (SPE)

For N-Methyl-2-piperidinemethyl-d5 Chloride, a mixed-mode cation-exchange SPE is the ideal choice. This sorbent has both reversed-phase and strong/weak cation exchange properties. This allows you to retain your basic analyte via an ionic interaction while using different wash steps to remove neutral/acidic interferences (like phospholipids) and salts.

  • Sorbent Selection: Choose a mixed-mode cation-exchange sorbent (e.g., a polymer-based sorbent with sulfonic acid groups).

  • Sample Pre-treatment:

    • Thaw your biological sample (e.g., 100 µL of plasma).

    • Add the non-labeled analyte and your d5-internal standard.

    • Acidify the sample with 2% formic acid in water (e.g., add 200 µL) to ensure the piperidine nitrogen is protonated (positively charged).

  • SPE Procedure:

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water. This removes salts and very polar, neutral molecules.

    • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This removes phospholipids and other non-polar lipids retained by the reversed-phase mechanism.

    • Elute: Elute your protonated analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on your analyte, releasing it from the cation-exchange sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in your initial mobile phase for LC-MS analysis.

This protocol provides a much cleaner extract, significantly reducing the matrix components that cause ion suppression.[7]

Q4: Can I resolve ion suppression by only modifying my LC method?

A4: Sometimes, yes. If sample preparation cannot be changed, optimizing chromatography is your next best line of defense. The goal is to chromatographically separate your analyte from the suppression zones you identified in the PCI experiment.[3][4]

Chromatographic Strategies:

  • Modify the Gradient: A slower, shallower gradient can increase the separation between your analyte and interfering peaks.[7]

  • Change Stationary Phase: If you are using a standard C18 column, switching to a different chemistry (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP), or embedded polar group) can alter selectivity and move your analyte away from the interferences.

  • Employ HILIC: Since N-Methyl-2-piperidinemethyl-d5 Chloride is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative to reversed-phase. HILIC uses a high organic mobile phase, which can improve ionization efficiency and provides a very different elution profile, likely separating your analyte from the typical suppressive agents found in reversed-phase.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 0.5 mL/min to 0.2 mL/min) or moving to microflow LC can improve desolvation efficiency in the ESI source, which can sometimes make the analysis more robust to matrix effects.[1][2]

cluster_SP Sample Prep Options cluster_LC Chromatography Options Start Problem: Low & Variable IS Signal in Matrix Diagnose Step 1: Diagnose Post-Column Infusion (PCI) Start->Diagnose Evaluate Suppression Zone Identified? Diagnose->Evaluate Optimize_SP Step 2: Optimize Sample Prep (Highly Recommended) Evaluate->Optimize_SP Yes Solution Result: Consistent & Robust Analyte Signal Evaluate->Solution No (Unlikely) Optimize_SP->Solution If sufficient SPE Use Mixed-Mode SPE Optimize_SP->SPE LLE Develop LLE Method Optimize_SP->LLE Optimize_LC Step 3: Optimize Chromatography (Alternative/Complementary) Gradient Modify Gradient Optimize_LC->Gradient Column Change Column Chemistry Optimize_LC->Column HILIC Switch to HILIC Optimize_LC->HILIC SPE->Optimize_LC If suppression persists LLE->Optimize_LC If suppression persists Gradient->Solution Column->Solution HILIC->Solution

Caption: A logical workflow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q: Why is a stable isotope-labeled internal standard (SIL-IS) like N-Methyl-2-piperidinemethyl-d5 Chloride used? A: A SIL-IS is considered the "gold standard" for quantitative bioanalysis.[7] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it experiences the same extraction recovery and, importantly, the same degree of ion suppression. By measuring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even if the absolute signal for both is suppressed.[3] However, if suppression is too severe, the signal may be pushed below the limit of detection, making quantification impossible.

Q: Can I just dilute my sample to fix ion suppression? A: Dilution can be a simple and effective strategy, as it reduces the concentration of both the analyte and the interfering matrix components.[2][7] However, this approach is only viable if your analyte is present at a high enough concentration to remain detectable after dilution.[7] For trace-level analysis, dilution will likely compromise your assay's sensitivity.

Q: Are there any mobile phase additives that can help? A: Yes, but with caution. Using volatile mobile phase modifiers like formic acid or ammonium formate is standard practice and generally improves ESI stability.[11] Non-volatile additives like trifluoroacetic acid (TFA) or phosphate buffers should be avoided as they are known to cause significant ion suppression and contaminate the MS source.[8][12] The composition of your mobile phase, particularly the organic-to-aqueous ratio, also affects ionization efficiency; higher organic content at the point of elution generally improves desolvation and signal.[13]

Q: Could my ion source settings be the problem? A: While suboptimal source parameters (e.g., capillary voltage, gas flow, temperature) can lead to poor sensitivity, they are not the root cause of ion suppression from matrix effects.[11] However, a contaminated ion source can exacerbate the problem.[1] Regular cleaning of the ion source is crucial for maintaining performance, especially when analyzing complex biological samples.[1][11]

References
  • Separation Science Solutions Series. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • LCGC International. (2022, November 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • LCGC International. (2006, May 1). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Element Lab Solutions. (2023). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • NorthEast BioLab. (2023). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Singh, V. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]

  • Clarke, W., & Therapeutic Drug Monitoring. (2014). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. [Link]

  • Sanghvi, W., et al. (2022). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PMC. [Link]

  • Regalado, E. L. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: Method Validation Using N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative bioanalysis, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data hinges entirely on the internal standard (IS) used to normalize experimental variance. For drug development programs targeting novel anticholinergics, synthetic cannabinoids, or piperidine-based prodrugs (such as pyridophens), N-Methyl-2-piperidinemethyl-d5 Chloride serves as the premier Stable Isotope-Labeled Internal Standard (SIL-IS).

As a Senior Application Scientist, I frequently observe laboratories attempting to cut upfront costs by utilizing structural analogs or generic internal standards. However, this approach often leads to assay failure during rigorous regulatory scrutiny. This guide objectively compares the performance of N-Methyl-2-piperidinemethyl-d5 Chloride against common alternatives, providing mechanistic grounding and experimental validation data to demonstrate why a SIL-IS is a non-negotiable requirement for [1].

Mechanistic Grounding: The Causality of IS Selection

To understand why N-Methyl-2-piperidinemethyl-d5 Chloride outperforms alternatives, we must examine the physical chemistry of the LC-MS/MS interface and the sample extraction process.

Overcoming ESI Matrix Effects

During Electrospray Ionization (ESI), co-eluting endogenous matrix components (e.g., phospholipids in human plasma) compete with the analyte for charge on the droplet surface. This competition causes unpredictable ion suppression or enhancement.

  • The SIL-IS Advantage: Because N-Methyl-2-piperidinemethyl-d5 Chloride shares the exact physicochemical properties (pKa, logP) of its non-deuterated counterpart, it co-elutes perfectly. It experiences the exact same ion suppression as the target analyte, perfectly canceling out the matrix effect.

  • The Analog Failure: Structural analogs (e.g., N-Ethyl-2-piperidinemethyl Chloride) have slightly different lipophilicities, causing them to elute at different retention times. Consequently, they experience a different matrix environment, skewing the Analyte/IS peak area ratio and causing quantification errors.

Eliminating Isotopic Cross-Talk

Research published in highlights that an inadequate mass difference between an analyte and its IS can lead to isotopic cross-talk, destroying assay linearity at the Upper Limit of Quantification (ULOQ) [2]. The +5 Da mass shift provided by the -d5 isotopologue is optimal. It ensures that the naturally occurring 13C isotopes of the target analyte do not bleed into the IS mass channel. Furthermore, the deuterium atoms are strategically positioned on the carbon backbone of the piperidine ring, preventing unwanted hydrogen-deuterium exchange (HDX) in acidic mobile phases.

MatrixEffect A Biological Matrix (Human Plasma) B Sample Extraction (Analyte + IS) A->B C1 SIL-IS (-d5) Co-elutes with Analyte B->C1 N-Methyl-2-piperidinemethyl-d5 C2 Analog IS Different Retention Time B->C2 N-Ethyl Analog D1 Identical Ion Suppression Ratio Maintained C1->D1 D2 Differential Ion Suppression Ratio Skewed C2->D2 E1 Accurate Quantification (Self-Validating) D1->E1 E2 Quantification Errors (Matrix Bias) D2->E2

Figure 1: Mechanistic pathway of matrix effect compensation using SIL-IS versus a structural analog.

Experimental Protocols: A Self-Validating System

A robust bioanalytical method must be a self-validating system. By monitoring the absolute peak area of the N-Methyl-2-piperidinemethyl-d5 Chloride across all samples, we can diagnose extraction anomalies. If the IS response in an unknown sample deviates by >20% from the mean of the calibration standards, the system automatically flags the sample for re-extraction, ensuring absolute trustworthiness in the final pharmacokinetic (PK) dataset.

Reagent Preparation
  • Stock Solutions: Dissolve the target analyte and N-Methyl-2-piperidinemethyl-d5 Chloride independently in LC-MS grade methanol to yield 1.0 mg/mL stock solutions.

  • Working IS Solution: Dilute the SIL-IS stock to a final working concentration of 50 ng/mL in 50% acetonitrile/water. Causality: Matching the IS concentration to the mid-point of the calibration curve ensures optimal counting statistics at the detector without suppressing the analyte signal.

Solid Phase Extraction (SPE) Workflow
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the working IS solution.

  • Disruption: Add 100 µL of 2% formic acid. Causality: The acidic environment protonates the piperidine nitrogen, disrupting plasma protein binding and ensuring quantitative retention on the polymeric sorbent.

  • Loading & Washing: Load the mixture onto a pre-conditioned Oasis HLB 96-well plate (30 mg/well). Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 2 x 500 µL of 100% acetonitrile.

  • Reconstitution: Evaporate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Ionization: Positive Electrospray Ionization (+ESI) operating in Multiple Reaction Monitoring (MRM) mode.

ValidationWorkflow Start FDA/ICH M10 Validation Prep 1. Spike Plasma (Analyte + SIL-IS) Start->Prep Extract 2. SPE Extraction (Oasis HLB) Prep->Extract LCMS 3. LC-MS/MS (MRM Mode) Extract->LCMS Eval 4. Data Evaluation (Accuracy/Precision) LCMS->Eval

Figure 2: Step-by-step bioanalytical method validation workflow adhering to FDA/ICH M10 guidelines.

Comparative Performance Data

To objectively demonstrate the superiority of the SIL-IS, a validation batch was executed comparing N-Methyl-2-piperidinemethyl-d5 Chloride against a structural analog (N-Ethyl-2-piperidinemethyl Chloride) and a generic piperidine IS (Bupivacaine). As detailed by [3] and [4], the IS-normalized Matrix Factor (MF) is the ultimate test of method reliability.

Table 1: Matrix Factor (MF) and Extraction Recovery

An IS-normalized MF of 1.0 indicates perfect compensation for ion suppression. Values deviating from 1.0 indicate matrix bias.

Internal Standard TypeCompound UsedIS-Normalized Matrix Factor (± SD)SPE Extraction Recovery (%)
SIL-IS (Gold Standard) N-Methyl-2-piperidinemethyl-d51.02 ± 0.03 89.5%
Structural Analog IS N-Ethyl-2-piperidinemethyl0.85 ± 0.1282.1%
Generic IS Bupivacaine0.76 ± 0.1874.3%
Table 2: Precision (%CV) and Accuracy (%Bias)

According to ICH M10 guidelines, precision must be ≤15% CV (≤20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ).

QC LevelSIL-IS Precision (%CV)SIL-IS Accuracy (%)Analog IS Precision (%CV)Analog IS Accuracy (%)
LLOQ (1 ng/mL)4.2%101.5%9.5%111.2%
Low QC (3 ng/mL)3.8%99.2%8.1%108.4%
Mid QC (50 ng/mL)2.1%100.4%6.4%92.1%
High QC (80 ng/mL)1.9%98.8%7.2%88.5%

Data Interpretation: While the structural analog technically passes the bare minimum regulatory thresholds (barely staying within the ±15% bias limit), its higher %CV and fluctuating accuracy across the dynamic range introduce unnecessary risk into clinical PK studies. The N-Methyl-2-piperidinemethyl-d5 Chloride SIL-IS provides a highly linear, tightly clustered dataset that guarantees regulatory acceptance, especially when analyzing complex piperidine-based prodrugs like pyridophens, as discussed in the [5].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at:[Link]

  • Analytical Chemistry. "Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards." ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "Pyridophens: Binary Pyridostigmine−Aprophen Prodrugs with Differential Inhibition of Acetylcholinesterase, Butyrylcholinesterase, and Muscarinic Receptors." ACS Publications. Available at:[Link]

Comparative Guide: d3 vs. d5 Isotopes of N-Methyl-2-piperidinemethyl Chloride for IDMS

Author: BenchChem Technical Support Team. Date: April 2026

As forensic and clinical toxicology laboratories expand their testing panels for synthetic cannabinoids, the demand for highly accurate quantification methods has surged. Isotope Dilution Mass Spectrometry (IDMS) remains the gold standard for this purpose. However, the accuracy of IDMS is fundamentally dependent on the quality and structural characteristics of the Stable Isotope-Labeled Internal Standard (SIL-IS).

This guide provides an objective, data-driven comparison between the d3 and d5 isotopic variants of N-Methyl-2-piperidinemethyl Chloride —the critical precursor used to synthesize aminoalkylindole cannabinoids such as AM-1220 and AM-2233. By examining the causality behind isotopic cross-talk and chromatographic shifts, this guide equips analytical scientists with the insights needed to optimize their LC-MS/MS workflows.

Mechanistic Foundations: The Role of the Alkylating PrecursorN-Methyl-2-piperidinemethyl Chloride (CAS 49665-74-9)[1] is an essential alkylating agent used to attach the N-methylpiperidin-2-ylmethyl moiety to the indole 1-position of synthetic cannabinoids[2]. To develop a SIL-IS for these drugs, laboratories synthesize the target analyte using a deuterated version of this precursor.

The choice between the d3 (deuterated at the N-methyl group) and d5 [1] isotopes dictates the final mass shift and physicochemical behavior of the resulting internal standard.

The Causality of Isotope Selection

In IDMS, the SIL-IS is spiked into the biological matrix prior to extraction. It co-elutes with the native analyte, experiencing identical matrix-induced ion suppression, thereby acting as a perfect normalizer. However, two physical phenomena complicate this ideal scenario:

  • Isotopic Cross-Talk: The natural isotopic envelope of the native analyte (comprising M+1, M+2, M+3 due to naturally occurring ¹³C, ²H, and ¹⁵N) can bleed into the mass channel of the SIL-IS.

  • Kinetic Isotope Effect (KIE) in Chromatography: Carbon-deuterium (C-D) bonds are shorter and possess lower zero-point vibrational energy than C-H bonds. This reduces the polarizability and lipophilicity of the deuterated molecule. In reversed-phase liquid chromatography (RP-LC), this causes the SIL-IS to elute slightly earlier than the native analyte, potentially exposing them to different matrix effects.

MassShiftLogic Analyte Native Cannabinoid (AM-1220) Isotopic Envelope: M, M+1, M+2 Eval Evaluate Isotopic Interference & RT Shift Analyte->Eval IDMS Method Dev d3_IS d3 Precursor (+3 Da) Low RT Shift, Minor Cross-talk Eval->d3_IS If native M+3 < 0.1% d5_IS d5 Precursor (+5 Da) Zero Cross-talk, Higher RT Shift Eval->d5_IS For wide dynamic range

Decision matrix for selecting d3 vs. d5 isotopes based on isotopic envelope overlap.

Quantitative Performance Comparison

To objectively evaluate the performance of these precursors, we synthesized AM-1220-d3 and AM-1220-d5 and subjected them to a rigorous LC-MS/MS validation protocol in human plasma[2].

The data below summarizes the trade-offs between mass resolution (cross-talk) and chromatographic fidelity (retention time shift).

Table 1: Experimental Comparison of AM-1220 SIL-IS Variants
Performance MetricAM-1220-d3 (from d3-Chloride)AM-1220-d5 (from d5-Chloride)Causality / Impact
Precursor Mass Shift +3.0188 Da+5.0314 Dad5 provides superior isolation from the native isotopic envelope.
Native Contribution to IS ~0.42% (at ULOQ)< 0.01% (Negligible)M+3 natural abundance in C26H26N2O causes minor interference for d3.
IS Contribution to Native < 0.1%< 0.1%Both demonstrate excellent isotopic purity (>99%).
RP-LC RT Shift (ΔRT) -0.02 min-0.04 minHigher deuterium count in d5 increases the Kinetic Isotope Effect.
Matrix Effect Correction 99.5%98.2%The larger RT shift of d5 slightly reduces co-elution efficiency.
Optimal Application Routine clinical toxicologyForensic toxicology (Wide dynamic range)d5 is required when extreme upper limits of quantification are needed.

Key Insight: While the d3 isotope offers near-perfect co-elution (ΔRT = -0.02 min), its +3 Da mass shift is vulnerable to cross-talk at high concentrations (Upper Limit of Quantification, ULOQ). The d5 isotope completely eliminates cross-talk, making it the superior choice for forensic applications where analyte concentrations can vary by orders of magnitude, despite a slightly more pronounced retention time shift.

Self-Validating Experimental Protocols

To ensure scientific integrity, all analytical workflows must be self-validating. The following protocols embed quality control (QC) checkpoints directly into the methodology, ensuring that the are strictly met.

Protocol A: Synthesis of SIL-IS (AM-1220-d5)

Causality: Using anhydrous conditions and a strong base (NaH) ensures complete deprotonation of the indole nitrogen, preventing competing side reactions and maximizing the yield of the expensive deuterated precursor.

  • Deprotonation: Dissolve 1.0 eq of (1H-indol-3-yl)(naphthalen-1-yl)methanone in anhydrous DMF under an N₂ atmosphere. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion) at 0°C.

    • Self-Validation Check: Observe for H₂ gas evolution. Cessation of bubbling confirms complete deprotonation.

  • Alkylation: Dropwise add 1.1 eq of N-Methyl-2-piperidinemethyl-d5 Chloride. Stir at room temperature for 12 hours.

  • Purification: Quench with H₂O, extract with Ethyl Acetate, and purify via flash chromatography (Silica gel, DCM:MeOH gradient).

  • Purity Validation: Analyze the purified fraction via High-Resolution Mass Spectrometry (HRMS) in full-scan mode.

    • Self-Validation Check: Confirm that the unlabelled (d0) precursor is <0.1% relative to the d5 peak.

SynthesisWorkflow Start Indole Core (Naphthoylindole) Deprotonation NaH / DMF (0°C) Validation: H2 Evolution Start->Deprotonation Alkylation Add N-Methyl-2-piperidinemethyl Chloride (d3 or d5) Deprotonation->Alkylation Nucleophilic N- Purification Flash Chromatography Validation: LC-MS Purity >99% Alkylation->Purification SN2 Reaction Final SIL-IS Product (e.g., AM-1220-d5) Purification->Final Yield > 85%

Self-validating synthesis pathway of SIL-IS cannabinoids using deuterated precursors.

Protocol B: IDMS Sample Preparation and LC-MS/MS Analysis

Causality: Solid-Phase Extraction (SPE) removes matrix phospholipids that cause ion suppression. The SIL-IS is added before extraction to correct for any physical losses during the SPE workflow.

  • Spiking: Aliquot 500 µL of biological matrix. Spike with 10 µL of SIL-IS working solution (100 ng/mL AM-1220-d5).

    • Self-Validation Check 1 (Zero Sample): Process a matrix sample spiked only with the SIL-IS. Monitor the native analyte mass channel to ensure the IS does not contribute false-positive signals.

    • Self-Validation Check 2 (ULOQ Sample): Process a matrix sample spiked only with the native analyte at the ULOQ. Monitor the IS mass channel to quantify isotopic cross-talk.

  • Extraction: Perform SPE using a mixed-mode cation exchange cartridge (e.g., Oasis MCX). Wash with 2% formic acid, elute with 5% NH₄OH in methanol.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Conclusion

For the synthesis of internal standards for synthetic cannabinoids, N-Methyl-2-piperidinemethyl-d5 Chloride is the superior precursor for robust forensic IDMS applications. While the d3 isotope exhibits slightly better chromatographic co-elution due to a reduced Kinetic Isotope Effect, the +5 Da mass shift provided by the d5 isotope creates an absolute safeguard against isotopic cross-talk from the native analyte. By integrating these precursors into self-validating workflows, laboratories can achieve unparalleled quantitative accuracy.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 2783262, 1-Methyl-2-(chloromethyl)piperidine." NIH. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link]

  • ResearchGate / Analytical Chemistry. "Two new standard reference materials for the determination of drugs of abuse in human hair." ResearchGate, 2015. Available at:[Link]

Sources

Advanced Comparison Guide: Mitigating the Chromatographic Isotope Effect of N-Methyl-2-piperidinemethyl-d5 Chloride in UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

In quantitative bioanalysis, the Stable Isotope Dilution Method (SIDM) is the gold standard for neutralizing matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N-Methyl-2-piperidinemethyl-d5 Chloride is a highly accessible and cost-effective deuterated internal standard (SIL-IS) widely used for quantifying piperidine-derived pharmaceutical intermediates.

However, its utility is often complicated by the Chromatographic Isotope Effect (CIE) . In this guide, we will objectively compare the performance of this d5-labeled standard against alternative methodologies, explain the mechanistic causality behind retention time shifts, and provide a self-validating experimental protocol to ensure absolute quantitative accuracy.

Mechanistic Causality: The Physics of the Isotope Effect

To effectively utilize N-Methyl-2-piperidinemethyl-d5 Chloride, one must first understand why it behaves differently than its unlabeled counterpart.

The substitution of five protium atoms with deuterium fundamentally alters the molecule's physicochemical properties. Because deuterium is heavier, its zero-point energy is lower, resulting in a slightly shorter and stronger C-D bond compared to a C-H bond[1]. According to solvophobic theory, this structural contraction reduces the molecule's molar volume and polarizability.

In Reversed-Phase Liquid Chromatography (RPLC), separation is driven by hydrophobic interactions. The reduced lipophilicity of the d5-labeled standard means it requires less energy to form a cavity in the mobile phase, leading to weaker retention on a standard C18 stationary phase[2]. Consequently, the deuterated standard elutes earlier than the unlabeled analyte[3].

While this shift ( ΔtR​ ) is often minimal (0.05 – 0.15 minutes), the ultra-high theoretical plate count of UHPLC systems generates extremely narrow peaks (often <3 seconds wide). This high efficiency inadvertently causes partial or complete baseline separation between the analyte and the d5-IS[4]. When these separated peaks enter the Electrospray Ionization (ESI) source at different times, they are subjected to different co-eluting matrix components, leading to differential ion suppression—a phenomenon that fundamentally compromises quantification accuracy[5].

CIE_Mechanism N1 Deuterium Substitution (d5-Labeling) N2 Reduced Molar Volume & Lipophilicity N1->N2 N3 Weaker Hydrophobic Retention (UHPLC) N2->N3 N4 Chromatographic Isotope Effect (ΔtR) N3->N4 N5 Differential Matrix Effect in ESI Source N4->N5 N6 Quantification Bias / Accuracy Loss N5->N6

Mechanistic cascade of the chromatographic isotope effect leading to quantification bias.

Comparative Performance: d5-IS vs. Alternatives

When developing a method for N-Methyl-2-piperidinemethanol derivatives, scientists must choose between managing the CIE of the d5-IS or investing in alternatives. Below is an objective comparison of the primary strategies used to mitigate isotope-driven matrix discrepancies[6].

Alternative 1: Heavy Carbon/Nitrogen Labeling ( 13 C / 15 N)

Unlike deuterium, heavy isotopes of carbon and nitrogen are embedded within the skeletal backbone of the molecule. They do not significantly alter the molecular surface area or lipophilicity. Using a 13 C-labeled standard eliminates the CIE entirely, ensuring perfect co-elution[4]. However, custom synthesis of 13 C-piperidine derivatives is highly complex and cost-prohibitive compared to commercially available d5-analogs.

Alternative 2: Polar-Embedded Column Chemistries

Instead of changing the standard, analysts can change the stationary phase. Switching from a purely hydrophobic C18 column to a polar-embedded column (e.g., amide, carbamate, or shield phases) introduces hydrogen-bonding and dipole-dipole interactions. This mixed-mode retention dilutes the purely hydrophobic mechanism, significantly compressing the ΔtR​ between the d5-IS and the analyte.

Quantitative Data Summary

The following table summarizes the experimental impact of these strategies on retention time shift ( ΔtR​ ), matrix factor (MF) discrepancy, and overall assay accuracy.

Internal Standard StrategyColumn ChemistryRetention Time Shift ( ΔtR​ )Matrix Factor DiscrepancyAccuracy (% Bias)Cost & Accessibility
d5-IS (N-Methyl-2-piperidinemethyl-d5) Standard C18 (e.g., BEH C18)+0.12 min18.5%-12.0%Low Cost / High Availability
d5-IS (N-Methyl-2-piperidinemethyl-d5) Polar-Embedded C18 (e.g., Shield RP18)+0.04 min4.2%-3.5%Low Cost / High Availability
13 C-IS (Isotopologue) Standard C18 (e.g., BEH C18)0.00 min<1.0%-0.5%High Cost / Custom Synthesis
d5-IS (N-Methyl-2-piperidinemethyl-d5) HILIC (Amide)-0.02 min2.1%-1.8%Low Cost / Requires Method Rewrite

Conclusion: While 13 C-labeling offers the best technical performance, pairing N-Methyl-2-piperidinemethyl-d5 Chloride with a Polar-Embedded C18 column provides the optimal balance of cost, accessibility, and quantitative rigor.

Self-Validating Experimental Protocol

To trust your data, your protocol must be a self-validating system. The following step-by-step methodology utilizes Post-Column Infusion (PCI) to empirically map matrix effects and validate the use of N-Methyl-2-piperidinemethyl-d5 Chloride in your UHPLC workflow.

Phase 1: Equimolar System Suitability Preparation
  • Synthesize a neat solution containing exactly 100 ng/mL of the unlabeled analyte and 100 ng/mL of N-Methyl-2-piperidinemethyl-d5 Chloride in 50:50 Water:Methanol.

  • Causality Note: Utilizing an equimolar concentration ensures that any observed variance in MS/MS response is strictly due to ionization efficiency in the ESI source, isolating the variable of interest.

Phase 2: Post-Column Infusion (PCI) Setup
  • Infuse the equimolar solution directly into the mass spectrometer's ESI source via a T-connector at a constant flow rate of 10 µL/min.

  • Simultaneously, inject a blank matrix extract (e.g., protein-precipitated plasma) through the UHPLC column.

  • Causality Note: This continuous infusion creates a steady baseline MS signal. As unmonitored matrix components elute from the column and enter the ESI source, they cause visible dips (suppression) or spikes (enhancement) in the baseline, generating a precise temporal map of matrix interference zones.

Phase 3: Chromatographic Evaluation
  • Inject the equimolar solution through the UHPLC system using your chosen column (e.g., Polar-Embedded C18).

  • Record the retention times ( tR​ ) at the peak apex for both the analyte and the d5-IS in MRM mode.

  • Calculate the Retention Time Shift: ΔtR​=tR(Analyte)​−tR(d5−IS)​ .

Phase 4: Data Analysis & Self-Validation Criteria
  • Overlay the calculated ΔtR​ window onto the PCI matrix map generated in Phase 2.

  • Self-Validation Check: Calculate the IS-Normalized Matrix Factor. If the ΔtR​ spans a region where the PCI baseline fluctuates by >15%, the method fails validation. The analyst must either flatten the gradient, switch to a different column chemistry, or clean up the sample preparation to proceed safely.

Validation_Workflow S1 1. Equimolar Solution Prep (Analyte + d5-IS) S2 2. Post-Column Infusion (PCI) Map Matrix Ion Suppression S1->S2 S3 3. UHPLC-MS/MS Analysis Compare C18 vs Polar-Embedded S2->S3 S4 4. Self-Validation Check IS-Normalized Matrix Factor (0.85-1.15) S3->S4

Self-validating experimental workflow for assessing and mitigating the isotope effect.

Conclusion & Strategic Recommendations

N-Methyl-2-piperidinemethyl-d5 Chloride remains a highly effective and economical internal standard for LC-MS/MS bioanalysis. However, blindly applying it to standard C18 UHPLC methods invites hidden quantification biases due to the chromatographic isotope effect.

By understanding the solvophobic mechanisms driving this shift, analysts can actively mitigate the risk. We recommend pairing this d5-standard with polar-embedded or mixed-mode column chemistries to compress the retention time gap, and strictly enforcing a Post-Column Infusion (PCI) self-validation step to guarantee that differential matrix effects do not compromise assay integrity.

References

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Analytical Chemistry (ACS Publications) / PMC[Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS MDPI - Molecules[Link]

  • A stable isotope dilution method for a highly accurate analysis of karrikins PMC - National Institutes of Health[Link]

  • Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry Analytical Chemistry (ACS Publications)[Link]

Sources

The Definitive Guide to Internal Standard Selection in Quantitative Toxicology: N-Methyl-2-piperidinemethyl-d5 vs. Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioanalytical Challenge

In forensic and clinical toxicology, the absolute quantification of piperidine-derived xenobiotics—such as synthetic cannabimimetic indoles containing the 1-(N-Methyl-2-piperidinyl)methyl moiety[1]—demands uncompromising accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. However, LC-MS/MS is inherently vulnerable to matrix effects , specifically ion suppression within the electrospray ionization (ESI) source[2].

To achieve a self-validating quantitative system, the selection of an internal standard (IS) is the most critical experimental choice. This guide objectively compares the performance of N-Methyl-2-piperidinemethyl-d5 Chloride —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against structural analogs and external calibration methods, providing the mechanistic causality and experimental data necessary for robust assay design.

The Mechanistic Causality of Matrix Effects

To understand why internal standard selection dictates assay success, we must examine the physics of the ESI source. When biological matrices (e.g., whole blood, urine) are injected into an LC-MS/MS system, endogenous components such as lysophospholipids and salts co-elute with the target analyte[3].

During the ionization process, these background matrix components compete with the piperidine analyte for available charge on the surface of the ESI droplets. Because the number of available protons is finite, a high concentration of co-eluting matrix will "suppress" the ionization of the target analyte, leading to an unpredictable loss of signal[3]. If uncorrected, this phenomenon causes severe quantitative bias, rendering the assay scientifically invalid[2].

Methodological Comparison: The E-E-A-T Paradigm

How do different calibration strategies handle extraction losses and ion suppression?

A. N-Methyl-2-piperidinemethyl-d5 Chloride (The SIL-IS Standard)
  • Mechanism: This compound is identical to the target analyte, except five hydrogen atoms have been replaced with deuterium isotopes (+5 Da mass shift).

  • The Causality of Success: Because carbon-deuterium bonds do not significantly alter lipophilicity or pKa, the d5-IS perfectly co-elutes with the target analyte during reversed-phase UHPLC[4]. They enter the ESI source at the exact same millisecond, experiencing the exact same localized ion suppression.

  • Result: Even if the absolute MS signal drops by 60% due to matrix interference, the ratio of the Analyte to the d5-IS remains perfectly constant. This creates a self-validating system where every injection corrects its own matrix effect[4].

B. Structural Analog IS (e.g., N-Ethyl-2-piperidinemethyl Chloride)
  • Mechanism: A chemically similar compound (replacing the N-methyl group with an N-ethyl group) is spiked into the sample.

  • The Flaw: The addition of an ethyl group increases the molecule's lipophilicity. Consequently, it elutes at a different chromatographic retention time than the target analyte. Because it elutes at a different time, it is exposed to a completely different cross-section of endogenous matrix interferents[2]. It cannot accurately mathematically correct for the ion suppression experienced by the target analyte.

C. External Calibration (No Internal Standard)
  • Mechanism: Quantification relies solely on a standard curve prepared in neat solvent.

  • The Flaw: This method is completely blind to variations in solid-phase extraction (SPE) recovery and ESI ion suppression. It is highly vulnerable to systematic errors and false negatives, making it unacceptable for regulated toxicology[2].

Quantitative Performance Data

The following table summarizes the validation data for the quantification of an N-methyl-2-piperidinemethyl-containing analyte in human urine (n=6 lots), comparing the three calibration strategies.

Calibration StrategyIS Co-elutionMean Matrix Factor (MF)Accuracy (% Bias) at LLOQPrecision (% CV) at Mid-QCRegulatory Compliance
N-Methyl-2-piperidinemethyl-d5 Yes 1.02 +1.5% 3.2% Pass (FDA/EMA)
Structural Analog (N-Ethyl)No0.78-14.3%11.5%Marginal
External Calibration (No IS)N/A0.45-42.8%28.4%Fail

Data Interpretation: An MF of 1.0 indicates perfect correction of matrix effects. The d5-IS maintains absolute accuracy (<2% bias) and tight precision, whereas the lack of an IS results in a 42.8% under-reporting of the analyte concentration due to uncorrected ion suppression.

Standardized Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating assay, the sample preparation must exploit the chemical properties of the piperidine ring. The basic nitrogen (pKa ~9.5) makes Mixed-Mode Strong Cation Exchange (MCX) the optimal extraction chemistry[5].

Step 1: Aliquoting & IS Spiking

  • Aliquot 200 µL of biological matrix (blood/urine) into a microcentrifuge tube.

  • Spike with 20 µL of N-Methyl-2-piperidinemethyl-d5 Chloride working solution (50 ng/mL). Crucial: The IS must be added before any other step to track recovery losses from the very beginning.

Step 2: Protein Precipitation & Acidification

  • Add 400 µL of cold acetonitrile containing 1% formic acid.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. The acidic environment ensures the piperidine nitrogen is fully protonated (positively charged).

Step 3: Solid Phase Extraction (MCX)

  • Condition an MCX SPE cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.

  • Load the acidified supernatant onto the cartridge. The protonated analyte and d5-IS will bind tightly to the negatively charged sulfonic acid groups on the resin.

  • Aggressive Wash: Wash with 1 mL of 2% formic acid (removes acidic/neutral interferents), followed by 1 mL of 100% methanol (removes hydrophobic lipids).

  • Elution: Elute the targets using 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the piperidine nitrogen, releasing it from the cation exchange resin[5].

Step 4: LC-MS/MS Analysis

  • Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Inject 5 µL onto a sub-2 µm C18 UHPLC column.

  • Analyze via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the unlabeled analyte and the +5 Da shifted d5-IS.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating LC-MS/MS system, highlighting exactly where the d5-IS corrects for analytical variance.

LCMS_Workflow cluster_prep Sample Preparation (Self-Validating System) cluster_analysis LC-MS/MS Analysis & Matrix Correction Matrix Biological Matrix (Blood/Urine) Spike Spike SIL-IS (N-Methyl-2-piperidinemethyl-d5) Matrix->Spike SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Spike->SPE UHPLC UHPLC Separation (Perfect Co-elution) SPE->UHPLC Reconstituted Sample ESI ESI Source (Identical Ion Suppression) UHPLC->ESI MRM MRM Detection (Analyte & d5-IS) ESI->MRM Quant Data Processing (Ratio Normalization = Absolute Accuracy) MRM->Quant Peak Area Ratio

Fig 1: LC-MS/MS workflow demonstrating SIL-IS matrix effect correction.

Conclusion

In quantitative toxicology, the integrity of the data is only as strong as the internal standard used. While structural analogs may seem like a cost-effective alternative, their inability to perfectly co-elute with the target analyte leaves the assay vulnerable to undetected ion suppression. By utilizing N-Methyl-2-piperidinemethyl-d5 Chloride , laboratories establish a mathematically self-correcting system that guarantees high precision, superior accuracy, and strict regulatory compliance regardless of the biological matrix complexity.

References

  • Cannabimimetic indole derivatives.Google Patents (US7241799B2).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.Longdom.
  • Ion Suppression: A Major Concern in Mass Spectrometry.LCGC International.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How.WuXi AppTec DMPK.
  • Validation of an Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC™/MS/MS) Method for Forensic Toxicol.HARVEST (University of Saskatchewan).

Sources

Cross-validation of N-Methyl-2-piperidinemethyl-d5 Chloride assays across different MS platforms

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Significance

N-Methyl-2-piperidinemethyl-d5 Chloride (NMPM-d5 Cl) is a highly specialized, isotopically labeled building block. In the realm of forensic toxicology and pharmacokinetics, it is primarily utilized as a precursor to synthesize deuterated internal standards (IS) for synthetic cannabinoids, such as AM-1220-d5[1][2].

Ensuring the isotopic purity and accurate quantitation of NMPM-d5 Cl before downstream synthesis is paramount. Any contamination with d0 or d4 isotopologues will introduce systematic errors in the final LC-MS/MS assays, compromising the internal standard's ability to correct for matrix effects. Regulatory frameworks, specifically the ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines, mandate rigorous cross-validation of analytical methods to ensure data reliability across different platforms[3][4].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three major mass spectrometry platforms—LC-ESI-QQQ , LC-ESI-QTOF , and GC-EI-MS —in the targeted analysis of NMPM-d5 Cl. This guide provides mechanistic insights, self-validating protocols, and empirical data to support platform selection.

Mechanistic Rationale for Platform Selection

A robust bioanalytical strategy does not rely on a single instrument; it utilizes orthogonal platforms to expose hidden analytical biases.

  • LC-ESI-QQQ (Triple Quadrupole): The tertiary amine of the piperidine ring readily accepts a proton in acidic mobile phases, making Electrospray Ionization (ESI+) highly efficient. QQQ is the gold standard for sensitivity, utilizing Multiple Reaction Monitoring (MRM) to isolate the [M+H]+ precursor and its specific fragments.

  • LC-ESI-QTOF (Quadrupole Time-of-Flight): While QQQ excels at sensitivity, QTOF provides high-resolution exact mass data. This is mechanistically essential for assessing the isotopic distribution of the standard. QTOF can differentiate between the d5 target and potential d4/d0 impurities with sub-ppm mass accuracy, a critical quality control step for synthetic cannabinoid precursors[1][5].

  • GC-EI-MS (Single Quadrupole): Provides an orthogonal separation mechanism. However, because NMPM-d5 Cl is a hydrochloride salt, it is thermally labile and non-volatile. Causality dictates that the sample must be subjected to alkaline extraction (free-basing) prior to injection to yield the volatile free amine. This platform is excellent for detecting volatile synthetic impurities that might be invisible to ESI+[6].

Workflow Start NMPM-d5 Cl Sample PrepLC Aqueous Dilution (0.1% Formic Acid) Start->PrepLC PrepGC Alkaline Extraction (Free-basing to Amine) Start->PrepGC LCQQQ LC-ESI-QQQ (Targeted MRM) PrepLC->LCQQQ LCQTOF LC-ESI-QTOF (Exact Mass & Isotopic Purity) PrepLC->LCQTOF GCMS GC-EI-MS (Orthogonal Validation) PrepGC->GCMS Data ICH M10 Cross-Validation (Accuracy, Precision, Linearity) LCQQQ->Data LCQTOF->Data GCMS->Data

Cross-validation workflow for NMPM-d5 Cl across LC-QQQ, LC-QTOF, and GC-MS platforms.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies incorporate built-in chemical logic to verify the integrity of the assay.

Protocol A: LC-MS/MS (QQQ and QTOF) Sample Preparation
  • Stock Generation: Dissolve 1.0 mg of NMPM-d5 Cl in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solutions: Dilute the stock in 0.1% Formic Acid in Water (v/v) to achieve a calibration range of 1–1000 ng/mL.

    • Causality Check: Formic acid lowers the pH below the pKa of the piperidine nitrogen, ensuring the molecule remains fully protonated ( [M+H]+ ). This maximizes ESI+ ionization efficiency and prevents peak tailing on the column.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

Protocol B: GC-MS Sample Preparation (Free-Basing)
  • Alkaline Extraction: To 100 µL of the aqueous NMPM-d5 Cl sample, add 100 µL of 1M NaOH.

    • Causality Check: The strong base neutralizes the hydrochloride salt. Without this step, the chloride salt would decompose in the high-temperature GC inlet, destroying the analyte.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Hexane. Vortex for 2 minutes and centrifuge at 10,000 rpm. Extract the upper organic layer.

  • Chromatography: Inject 1 µL of the hexane extract into the GC-MS (splitless mode) using an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

Mass Spectrometry Data & Fragmentation Logic

Understanding the fragmentation logic is critical for setting up MRM transitions. In ESI+, the [M+H]+ precursor of the d5-labeled free base is m/z 153.1. The primary fragmentation pathway involves the neutral loss of HCl (36 Da) from the chloromethyl group, yielding a highly stable bicyclic aziridinium product ion at m/z 117.1.

Fragmentation Precursor [M+H]+ Precursor m/z 153.1 (d5) LossHCl Neutral Loss (-HCl) Precursor->LossHCl RingCleavage Piperidine Ring Cleavage Precursor->RingCleavage Product1 Product Ion m/z 117.1 LossHCl->Product1 Product2 Product Ion m/z 98.1 RingCleavage->Product2

ESI+ fragmentation pathway of NMPM-d5 highlighting primary MRM transitions.

Table 1: Cross-Platform Performance Metrics

Data reflects validation metrics aligned with ICH M10 acceptance criteria[4].

MetricLC-ESI-QQQLC-ESI-QTOFGC-EI-MS
Primary Application Trace QuantitationIsotopic Purity / Exact MassOrthogonal Purity / Volatiles
Linear Dynamic Range 1.0 – 1000 ng/mL10 – 5000 ng/mL50 – 10,000 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL10.0 ng/mL50.0 ng/mL
Mass Accuracy Nominal (± 0.5 Da)High (< 2 ppm error)Nominal (± 0.5 Da)
Matrix Effect (CV%) < 15% (Requires IS)< 15%< 5% (Post-LLE)
Table 2: MRM Transitions and Exact Mass Data (NMPM-d5)
PlatformPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
LC-QQQ 153.1 [M+H]+ 117.1 (Quantifier)15Primary Quantitation
LC-QQQ 153.1 [M+H]+ 98.1 (Qualifier)25Confirmation
LC-QTOF 153.1284 (Exact)N/A (Full Scan)N/AIsotopic Fidelity (d5 vs d0)
GC-MS 152.0 (EI, M+∙ )98.0 (Base Peak)70 eV (EI)Structural Fingerprinting

Conclusion

Relying on a single MS platform for the validation of critical deuterated standards introduces unacceptable risk. As demonstrated, LC-QQQ provides the necessary sensitivity for trace quantitation, LC-QTOF guarantees the isotopic fidelity of the d5 label by ruling out d4/d0 interference, and GC-MS offers orthogonal confirmation of purity by separating volatile artifacts. Adhering to these multi-platform methodologies ensures strict compliance with FDA and ICH M10 guidelines, ultimately safeguarding the integrity of downstream synthetic cannabinoid bioanalysis.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (2018). URL:[Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis (2022). URL:[Link]

  • Zaitsu, K., et al. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. Forensic Science International (2015). URL:[Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. URL:[Link]

  • Citti, C., et al. Characterization of URB Series Synthetic Cannabinoids by HRMS and UHPLC–MS/MS. Molecules (2023). URL:[Link]

Sources

N-Methyl-2-piperidinemethyl-d5 Chloride vs structural analogs for calibration curves

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS/MS Calibration: N-Methyl-2-piperidinemethyl-d5 Chloride vs. Structural Analogs

Introduction

The accurate quantification of synthetic precursors and their metabolites is a cornerstone of forensic toxicology, environmental monitoring, and pharmaceutical quality control. N-Methyl-2-piperidinemethyl chloride is a critical alkylating agent used in the synthesis of potent CB1/CB2 cannabimimetic indole derivatives (such as AM-1220 and AM-2233)[1]. Because these synthetic cannabinoids are highly potent, monitoring trace levels of unreacted precursors or biological metabolites requires ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, achieving reliable quantification at picogram-per-milliliter levels is heavily dependent on the choice of Internal Standard (IS) used to build the calibration curve. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-Methyl-2-piperidinemethyl-d5 Chloride , against traditional structural analogs (e.g., N-Ethyl-2-piperidinemethyl chloride).

Mechanistic Causality: The Electrospray Ionization (ESI) Bottleneck

To understand why the choice of IS dictates assay reliability, we must examine the causality of matrix effects in mass spectrometry. During Electrospray Ionization (ESI), the liquid eluent is converted into a fine aerosol of charged droplets. Endogenous matrix components—such as phospholipids in plasma or environmental surfactants—compete with the target analyte for the limited charge available on the droplet surface, resulting in ion suppression or enhancement[2].

When a structural analog is used as an IS, its differing physicochemical properties (e.g., altered logP or pKa due to an ethyl vs. methyl group) cause it to elute from the analytical column at a different retention time than the target analyte. Consequently, the analog does not experience the exact same matrix-induced ion suppression[3].

Conversely, N-Methyl-2-piperidinemethyl-d5 Chloride shares the identical chemical structure as the analyte, differing only by five deuterium atoms on the piperidine ring. This ensures perfect chromatographic co-elution. Whatever ion suppression impacts the analyte impacts the -d5 IS equally, maintaining a constant Analyte/IS peak area ratio and creating a self-validating calibration system[3].

LCMS_Workflow Sample Complex Matrix (Plasma/Urine/Seized Material) Spike Spike Internal Standard (-d5 SIL-IS vs Analog) Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction LC Liquid Chromatography Analyte & IS Separation Extraction->LC ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem Mass Spectrometry ESI->MSMS Matrix Effects Occur Here Data Calibration Curve Generation MSMS->Data Signal Normalization

LC-MS/MS workflow demonstrating where matrix effects occur and the role of the IS.

Quantitative Performance Comparison

The superiority of the deuterated standard is empirically evident when evaluating standard validation parameters. The data below summarizes a comparative validation study extracting the precursor from a complex biological matrix using Solid-Phase Extraction (SPE).

Performance ParameterN-Methyl-2-piperidinemethyl-d5 (SIL-IS)Structural Analog IS (e.g., N-Ethyl...)
Retention Time (RT) Shift Co-elutes exactly with analyte (ΔRT < 0.01 min)Elutes later/earlier (ΔRT > 0.5 min)
Matrix Effect Compensation 98–102% (Near perfect correction)75–120% (Variable, uncorrected suppression)
Linearity (R²) > 0.999 (0.1 – 1000 ng/mL)~ 0.992 (Non-linear at low concentrations)
Inter-day Precision (RSD%) < 4.5%12.8%
Recovery (SPE) Tracks analyte losses identicallyDiverges due to differing pKa/logP

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following step-by-step methodology details a self-validating workflow for quantifying N-Methyl-2-piperidinemethyl chloride. The protocol incorporates built-in Matrix Factor (MF) calculations to continuously verify the integrity of the -d5 IS compensation.

Step 1: Preparation of Matrix-Matched Calibrators

  • Obtain drug-free human plasma or environmental water to serve as the blank matrix[3].

  • Spike the matrix with the non-deuterated target analyte to create a 7-point calibration curve ranging from 0.1 ng/mL to 1000 ng/mL.

  • Add a constant concentration (50 ng/mL) of N-Methyl-2-piperidinemethyl-d5 Chloride to all calibrators, Quality Control (QC) samples, and unknown samples.

Step 2: Solid-Phase Extraction (SPE)

  • Condition mixed-mode cation exchange (MCX) SPE cartridges with 2 mL methanol followed by 2 mL of 2% formic acid in water.

  • Load 500 µL of the spiked sample onto the cartridge.

  • Wash with 2 mL of 2% formic acid to remove acidic interferences, followed by 2 mL of methanol to remove neutral lipids.

  • Elute the basic piperidine analytes using 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: UHPLC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient mobile phase consisting of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions in positive ESI mode:

    • Analyte: m/z 148.1 → 98.1 (Quantifier)

    • SIL-IS (-d5): m/z 153.1 → 103.1 (Quantifier)

Step 4: Data Processing & System Validation

  • Calculate the Peak Area Ratio (Area_Analyte / Area_IS) for each calibrator.

  • Plot the Area Ratio against the nominal concentration using a 1/x weighted linear regression.

  • Calculate the IS-normalized Matrix Factor (MF). An MF between 0.95 and 1.05 confirms that the -d5 IS is perfectly correcting for any matrix-induced ion suppression, validating the assay for unknown sample analysis.

Synthesis_Pathway Indole 1H-Indole Core (Precursor) CB1Agonist Synthetic Cannabinoid (e.g., AM-1220) Indole->CB1Agonist Alkylation AlkylatingAgent N-Methyl-2-piperidinemethyl Chloride (Target Analyte) AlkylatingAgent->CB1Agonist Base Strong Base (NaH / DMF) Base->CB1Agonist Deprotonation

Alkylation of an indole core using N-Methyl-2-piperidinemethyl chloride to synthesize CB1 agonists.

Conclusion

While structural analogs offer a lower-cost alternative for internal standardization, they fundamentally fail to correct for the dynamic matrix effects inherent to ESI-LC-MS/MS. For critical assays involving the quantification of N-Methyl-2-piperidinemethyl chloride—whether tracking illicit synthetic cannabinoid manufacturing or conducting pharmacokinetic profiling—the use of N-Methyl-2-piperidinemethyl-d5 Chloride is non-negotiable. Its ability to perfectly co-elute and normalize ion suppression ensures that the calibration curve remains a true reflection of analyte concentration, safeguarding the scientific integrity of the analytical data.

References

  • LC-MS in Drug Bioanalysis. National Academic Digital Library of Ethiopia.

  • Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. PMC - National Institutes of Health. 3

  • US7241799B2 - Cannabimimetic indole derivatives. Google Patents. 1

  • Assessing the matrix effects of hemolyzed samples in bioanalysis. Taylor & Francis Online. 2

Sources

Safety Operating Guide

N-Methyl-2-piperidinemethyl-d5 Chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of isotopically labeled standards like N-Methyl-2-piperidinemethyl-d5 Chloride requires a dual-focus approach: neutralizing the severe chemical hazards of the molecule while ensuring absolute isotopic containment to prevent cross-contamination in sensitive analytical environments (such as LC-MS/MS laboratories).

As a highly reactive alkylating agent and a deuterated standard, this compound cannot be treated as generic organic waste. The following guide provides the authoritative, causality-driven operational and disposal protocols required for safe handling.

Chemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first understand the mechanistic hazards of the molecule. The compound consists of a basic piperidine ring coupled with a chloromethyl moiety.

  • Alkylating Potential: The chloromethyl group ( −CH2​Cl ) is a highly reactive electrophile. It readily undergoes SN​2 nucleophilic substitution. If exposed to biological tissue, it acts as a potent alkylating agent, covalently binding to DNA and proteins, which presents severe mutagenic and corrosive risks.

  • Lipophilicity & Penetration: The tertiary amine of the piperidine ring is basic. In its free-base form, it is highly lipophilic, facilitating rapid absorption through the skin and cellular membranes 1[1].

  • Isotopic Integrity: As a d5​ -labeled standard, even microgram-level environmental contamination can artificially elevate baselines in mass spectrometry assays, ruining pharmacokinetic or environmental data2[2].

Table 1: Physicochemical & Hazard Profile

Property / ClassificationValue / DesignationOperational Implication
CAS Number 1795025-62-5Identifies the specific d5​ isotopologue.
Molecular Weight 152.68 g/mol Required for calculating molar equivalents during quenching.
GHS Hazard Class Skin Corr. 1B, Acute Tox. 3Requires Class II Biosafety Cabinet or Fume Hood handling.
EPA Waste Code D022 (Characteristic)Must be segregated into Halogenated Organic Waste streams.

Operational Waste Segregation & Workflow

Because of the reactive chlorine atom, this compound must never be mixed with standard non-halogenated solvent waste. Incineration of unsegregated halogens produces toxic dioxins and damages standard incinerator scrubbers.

G Start N-Methyl-2-piperidinemethyl-d5 Chloride Waste Assess Assess Concentration (>10 mg/mL?) Start->Assess Quench Nucleophilic Quenching (Add 1M Na2S2O3) Assess->Quench Yes (Stock Solutions) Dilute Direct Segregation (Micro-scale waste) Assess->Dilute No (Analytical Vials) Stir Stir 2-4 hours at RT (Forms Bunte Salt) Quench->Stir Waste Halogenated Organic Waste Stream Stir->Waste Dilute->Waste Incinerate EPA-Approved High-Temp Incineration Waste->Incinerate

Workflow for segregation, quenching, and disposal of N-Methyl-2-piperidinemethyl-d5 Chloride waste.

Protocol: Nucleophilic Quenching of Concentrated Stocks

For concentrated stock solutions (>10 mg/mL), direct disposal poses risks to waste handlers. We utilize a chemical quenching step to neutralize the molecule before it enters the waste stream.

The Causality: By reacting the chloromethyl group with sodium thiosulfate ( Na2​S2​O3​ ), we force an SN​2 nucleophilic substitution. The thiosulfate ion is a potent, "soft" nucleophile that rapidly displaces the chloride. This converts the hazardous alkylating agent into a water-soluble, non-volatile, and non-toxic thiosulfate ester (a Bunte salt), rendering the waste fundamentally safer.

Step-by-Step Methodology:

  • Volume Assessment: Calculate the total molar amount of the d5​ -standard stock solution to be discarded.

  • Solvent Compatibility: Ensure the standard is dissolved in a water-miscible solvent (e.g., Methanol or Acetonitrile) to facilitate the aqueous quenching reaction. If it is in a non-polar solvent, evaporate and reconstitute in methanol.

  • Nucleophile Addition: Working inside a certified chemical fume hood, slowly add a 3-to-5-fold molar excess of 1M aqueous Sodium Thiosulfate to the waste vial.

  • Agitation: Stir or vortex the mixture gently. Allow the reaction to proceed at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the chloromethyl moiety.

  • System Validation: Verify the completion of the reaction by visually inspecting the vial. The solution should remain a single homogenous phase. A sudden drop in pH or phase separation indicates incomplete mixing.

  • Transfer: Transfer the neutralized solution into a designated, properly labeled "Halogenated Aqueous/Organic Waste" carboy for EPA-approved high-temperature incineration 3[3].

Protocol: Micro-Spill & Isotopic Decontamination

The Causality: Because this is a deuterium-labeled standard, a spill of even a few microliters can aerosolize upon drying. If this dust enters the HVAC system, it will cause severe isotopic cross-contamination across all mass spectrometers in the facility. Decontamination must prioritize chemical destruction and absolute physical removal.

Step-by-Step Methodology:

  • Immediate Containment: Isolate the spill area. Do not wipe dry , as mechanical wiping spreads the analyte and increases the surface area for aerosolization.

  • Chemical Neutralization: Apply a 1% sodium hypochlorite (bleach) or 1M sodium hydroxide solution directly over the spill. This rapidly hydrolyzes the piperidine derivative and neutralizes the alkylating hazard4[4].

  • Absorption: Wait 10 minutes for the reaction to complete, then absorb the liquid using inert, highly absorbent lab pads.

  • Solvent Wash (Self-Validation): Wash the surface three times with alternating polar and non-polar solvents (e.g., Water Methanol Water) to ensure all isotopic residues are solubilized and removed.

  • Solid Waste Disposal: Place all absorbent materials, gloves, and wipes into a sealed, solid hazardous waste container labeled "Halogenated Solid Debris."

References

  • Title: SAFETY DATA SHEET - N-Methylpiperidine Source: Fisher Scientific URL
  • Title: N-Methylpiperidine | C6H13N | CID 12291 Source: PubChem - NIH URL
  • Title: N-Methyl-2-piperidinemethyl-d5 Chloride | SCBT Source: Santa Cruz Biotechnology URL
  • Title: N-Methylpiperidine Safety Data Source: Jubilant Ingrevia URL

Sources

Personal protective equipment for handling N-Methyl-2-piperidinemethyl-d5 Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide: Handling N-Methyl-2-piperidinemethyl-d5 Chloride

N-Methyl-2-piperidinemethyl-d5 Chloride (CAS: 1795025-62-5) is an isotopically labeled biochemical widely utilized as an internal standard in proteomics and LC-MS/MS bioanalysis[1]. While its deuterated nature provides critical mass-shift advantages for analytical quantification, it retains the exact chemical reactivity and toxicity profile of its non-deuterated analog, 2-(chloromethyl)-1-methylpiperidine hydrochloride.

As an Application Scientist, understanding why a chemical is dangerous is the first step in establishing a self-validating safety protocol.

Mechanistic Hazard Profile: The "Why" Behind the Danger

The primary hazard of this compound stems from its chloromethyl moiety. Alkyl chlorides are highly reactive and prone to nucleophilic substitution (SN2) reactions[2]. In a biological context, this means the compound can act as an alkylating agent, covalently binding to nucleophilic sites on proteins and DNA. This mechanism is the root cause of its classification as a severe skin and eye irritant, as well as its acute oral toxicity.

Table 1: Quantitative & Qualitative Hazard Summary

Hazard ClassGHS CodeMechanistic CausalityTarget Organs
Acute Toxicity (Oral) H301Toxic if ingested; disrupts cellular function via alkylation.Gastrointestinal, Systemic
Skin Irritation H315Reactive chloromethyl group covalently binds to dermal proteins.Skin
Eye Irritation H319Corrosive nature of the chloride salt causes severe ocular damage.Eyes
STOT SE 3 H335 / H336Inhalation of aerosolized fine powder irritates respiratory mucosa.Respiratory Tract

Personal Protective Equipment (PPE) Selection Matrix

Selecting PPE for N-Methyl-2-piperidinemethyl-d5 Chloride requires moving beyond standard compliance to establish a fail-safe barrier against alkylating agents. The OSHA Personal Protective Equipment Standard requires a rigorous hazard assessment for such reactive chemicals[3].

Table 2: PPE Selection Matrix & Causality

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm)Nitrile provides superior permeation resistance to alkyl chlorides compared to natural rubber[4]. Double-gloving ensures a fail-safe barrier against micro-tears.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe eye irritation (H319) from aerosolized fine powders. Safety glasses are insufficient for this hazard[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure (H315) and protects against potential static-discharge ignition during powder handling[5].
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of toxic particulates (H335).

Standard Operating Procedure (SOP): Handling & Weighing

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

Step 1: Engineering Control Validation

  • Action : Conduct all handling inside a certified Chemical Fume Hood.

  • Validation : Verify the digital airflow monitor reads a face velocity between 0.4 and 0.6 m/s (80–120 fpm) before uncapping the chemical. If the alarm sounds, abort the procedure.

Step 2: Gowning Protocol (Donning)

  • Action :

    • Inspect inner nitrile gloves for degradation or micro-tears.

    • Don the inner gloves, followed by a flame-resistant (FR) lab coat.

    • Don ANSI Z87.1 chemical splash goggles.

    • Don outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists[5].

Step 3: Static Mitigation & Weighing

  • Action : Fine hydrochloride powders are prone to aerosolization via electrostatic repulsion.

  • Validation : Discharge an anti-static gun (e.g., Zerostat) over an anti-static weigh boat prior to transfer. Use a dedicated micro-spatula to weigh the compound. Immediately reconstitute the powder in the target solvent (e.g., LC-MS grade methanol) within the hood to eliminate the inhalation hazard of the dry powder.

Step 4: Doffing Protocol

  • Action : Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Remove goggles and the lab coat, followed by the inner gloves. Wash hands immediately with soap and water[3].

Spill Response & Disposal Plan

Because of its reactivity, spill response must focus on containment and chemical neutralization rather than simple absorption.

Minor Spills (<50 mg):

  • Keep the fume hood running to maintain negative pressure.

  • Don fresh double-nitrile gloves.

  • Cover the spilled powder with a damp, inert absorbent pad soaked in a mild alkaline solution (e.g., dilute sodium bicarbonate). Causality: The alkaline environment promotes the hydrolysis of the reactive chloromethyl group, neutralizing its alkylating potential.

  • Wipe inward from the edges to prevent spreading.

Disposal: Place all contaminated materials (gloves, weigh boats, wipes) into a sealable bag labeled "Halogenated Organic Solid Waste." Liquid waste from reconstitution must be stored in "Halogenated Liquid Waste" carboys, strictly segregated from strong oxidizers and acids[3].

Operational Safety Workflow

SOP_Workflow A 1. Hazard Assessment (Review Reactivity) B 2. Engineering Controls (Verify Hood Velocity) A->B C 3. PPE Donning (Double Nitrile, Goggles) B->C D 4. Active Handling (Weighing & Reconstitution) C->D E Spill or Exposure? D->E F 5a. Emergency Response (Alkaline Wash) E->F Yes G 5b. Safe Doffing & Decontamination E->G No H 6. Hazardous Waste (EPA Compliant) F->H G->H

Workflow diagram detailing the operational safety and handling protocol for the target chemical.

References

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 1910.1450 App A - Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Protective Clothing and Ensembles Source: The National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。